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  • Product: 1-(4-(bromomethyl)benzyl)-1H-pyrazole
  • CAS: 222720-87-8

Core Science & Biosynthesis

Foundational

1-(4-(bromomethyl)benzyl)-1H-pyrazole chemical properties and structure

High-Performance Electrophilic Scaffold for Medicinal Chemistry [1] Abstract 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8) serves as a critical electrophilic "warhead" in the synthesis of complex heterocyclic t...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Electrophilic Scaffold for Medicinal Chemistry [1]

Abstract

1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8) serves as a critical electrophilic "warhead" in the synthesis of complex heterocyclic therapeutics.[1] Unlike simple aryl halides used in cross-coupling, this molecule features a highly reactive benzylic bromide moiety linked to a pyrazole pharmacophore.[1] This dual functionality allows it to act as a Lynchpin Scaffold —enabling the convergent synthesis of kinase inhibitors, sGC stimulators, and PROTAC linkers.[1] This guide details its structural properties, a validated 2-step synthesis protocol, and its reactivity profile in drug design.[1]

Chemical Constitution & Properties[1][2][3][4]

This molecule combines a weak base (pyrazole) with a potent electrophile (benzyl bromide).[1] The spatial separation provided by the phenyl ring allows the pyrazole to engage in hydrogen bonding within a receptor pocket while the bromomethyl group facilitates covalent attachment to the rest of the drug molecule.[1]

Physicochemical Data
PropertyValue / Description
CAS Number 222720-87-8
IUPAC Name 1-[4-(bromomethyl)phenyl]methyl-1H-pyrazole
Molecular Formula

Molecular Weight 251.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive
SMILES BrCC1=CC=C(CN2N=CC=C2)C=C1
Structural Analysis[1]
  • Pyrazole Ring (

    
    ):  The 
    
    
    
    nitrogen is alkylated, leaving the
    
    
    nitrogen available as a hydrogen bond acceptor.[1] This is a classic bioisostere for imidazole or pyridine in kinase hinge-binding regions.[1]
  • Benzylic Bromide: The

    
     bond is activated by the adjacent aromatic ring, making it 
    
    
    
    more reactive towards nucleophiles (
    
    
    ) than a primary alkyl bromide.[1]

Synthesis & Manufacturing Protocols

While direct ring formation is possible, the industry-standard route for high-purity synthesis involves the functionalization of a pre-formed scaffold .[1] This approach avoids the handling of highly toxic hydrazine intermediates during the final steps.[1]

Validated Synthesis Route

The synthesis proceeds via two stages: (1)


-Alkylation of pyrazole, followed by (2) Radical Bromination.[1]
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-pyrazole
  • Reagents: Pyrazole (1.0 eq), 4-Methylbenzyl chloride (1.05 eq),

    
     (2.0 eq), Acetonitrile (
    
    
    
    ).[1]
  • Protocol:

    • Dissolve pyrazole in dry

      
       under 
      
      
      
      atmosphere.
    • Add anhydrous

      
       and stir for 30 min to deprotonate the pyrazole.
      
    • Add 4-methylbenzyl chloride dropwise.[1]

    • Reflux (

      
      ) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
      
    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine.[1] Dry over

      
      .[1]
      
    • Yield: Typically >90% (Oil or low-melting solid).[1]

Step 2: Radical Bromination (The Critical Step)
  • Reagents: 1-(4-methylbenzyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq),

    
     or Chlorobenzene.[1]
    
  • Protocol:

    • Dissolve the intermediate from Step 1 in degassed solvent.

    • Add NBS and AIBN.[1]

    • Heat to reflux (

      
      ) immediately to initiate the radical chain reaction.[1]
      
    • Stir for 2-4 hours. Stop immediately upon consumption of starting material to prevent over-bromination (formation of dibromomethyl impurity).[1]

    • Purification: Cool to

      
       to precipitate succinimide. Filter. Concentrate. Recrystallize from Hexane/EtOAc.[1]
      

Synthesis Start Pyrazole + 4-Methylbenzyl Chloride Step1 Intermediate: 1-(4-methylbenzyl)-1H-pyrazole Start->Step1 N-Alkylation (SN2) Step2 Target Product: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Step1->Step2 Wohl-Ziegler Bromination Reagents1 K2CO3, MeCN Reflux, 12h Reagents2 NBS, AIBN CCl4, Reflux

Figure 1: Two-step industrial synthesis pathway ensuring regio-control and high purity.

Reactivity Profile & Applications

The utility of 1-(4-(bromomethyl)benzyl)-1H-pyrazole lies in its ability to act as a Linteus (Linker) molecule.[1] It connects the pyrazole "head" to various "tails" via nucleophilic substitution.[1]

Key Reaction: Alkylation

The benzylic bromide is highly susceptible to attack by:

  • Amines: To form secondary/tertiary amines (common in kinase inhibitors).[1]

  • Thiols: To form thioethers.[1]

  • Phenols: To form ether linkages.[1]

Case Study: Synthesis of sGC Stimulator Analogs

Soluble Guanylate Cyclase (sGC) stimulators often require a pyrazole-benzyl core.[1]

  • Mechanism: The target compound is reacted with a fluorinated core (e.g., a substituted pyrimidine or pyridine amine).[1]

  • Advantage: Using the pre-formed pyrazole-benzyl bromide allows for a convergent synthesis, which is higher yielding than building the linear chain step-by-step.[1]

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as the attachment point for the E3 ligase ligand.[1]

  • Workflow: The bromide is displaced by a long polyethylene glycol (PEG) diamine chain, which is then attached to the protein of interest ligand.[1]

Reactivity Core 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Electrophilic Core) Kinase Kinase Inhibitors (N-C Bond) Core->Kinase + Amine / Base SGC sGC Stimulators (Ether/Amine Link) Core->SGC + Heterocyclic Amine PROTAC PROTAC Linkers (Complex Scaffolds) Core->PROTAC + PEG-Diamine Amine Primary/Secondary Amines (HNR2) Amine->Kinase Thiol Thiols (HSR) Thiol->PROTAC Phenol Phenols (ArOH)

Figure 2: Divergent reactivity map illustrating the scaffold's utility in generating diverse therapeutic classes.[1]

Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator.[1]

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas agent.[1]

    • Protocol: Always handle in a functioning fume hood.[1] Do not heat open vessels outside the hood.

    • Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential.[1]

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The compound degrades to the alcohol and HBr upon exposure to atmospheric moisture, which turns the solid yellow/brown.[1]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2989466, 1-benzyl-4-bromo-1H-pyrazole. (Note: Isomer reference for physical property baseline). Retrieved from .[1]

  • ChemScene. (2023).[1] Product Data Sheet: 1-(4-(Bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8).[1] Retrieved from .[1]

  • Deng, X., & Mani, N. S. (2011).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 88, 87-97.[1] (Foundational protocol for pyrazole alkylation). Retrieved from .[1]

  • BenchChem. (2025).[1][2][3] Technical Guide: Research Applications of Pyrazole-Benzyl Scaffolds. Retrieved from .[1]

Sources

Exploratory

Comprehensive Spectroscopic Profile: 1-(4-(bromomethyl)benzyl)-1H-pyrazole

The following technical guide details the spectroscopic profile and characterization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents such as plasma kallikrein...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile and characterization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents such as plasma kallikrein inhibitors and soluble guanylate cyclase (sGC) activators.[1]

[1]

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 1-{[4-(bromomethyl)phenyl]methyl}-1H-pyrazole[1]

  • CAS Number: 222720-87-8[1][2]

  • Molecular Formula: C₁₁H₁₁BrN₂

  • Molecular Weight: 251.12 g/mol

  • Structural Class: N-benzyl pyrazole / Benzyl bromide derivative[1]

  • Physical State: Typically an off-white to pale yellow solid or semi-solid at room temperature.[1]

  • Solubility: Soluble in chlorinated solvents (CDCl₃, DCM), DMSO, and ethyl acetate.[1] Reacts with nucleophilic solvents (e.g., alcohols, amines).[1]

Synthesis Context

This compound is synthesized via the N-alkylation of 1H-pyrazole with


-dibromo-p-xylene  (1,4-bis(bromomethyl)benzene).[1] Control of stoichiometry (excess dibromide) is critical to prevent the formation of the bis-pyrazole byproduct.[1]

Spectroscopic Data Analysis[1][4][6][8]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectral signature for 1-(4-(bromomethyl)benzyl)-1H-pyrazole in deuterated chloroform (CDCl₃).[1][3] The molecule exhibits distinct signals for the pyrazole ring, the para-substituted benzene ring, and two chemically non-equivalent methylene groups.

¹H NMR (300 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.56 Doublet (d, J ≈ 1.8 Hz)1HPyrazole H-5Deshielded by adjacent Nitrogen (N1).[1]
7.39 Doublet (d, J ≈ 1.8 Hz)1HPyrazole H-3Deshielded by imine Nitrogen (N2).[1]
7.36 – 7.32 Multiplet (m)2HAr-H (meta to CH₂Br)Part of AA'BB' aromatic system.[1]
7.20 – 7.16 Multiplet (m)2HAr-H (ortho to CH₂Br)Part of AA'BB' aromatic system.[1]
6.28 Triplet (t, J ≈ 2.0 Hz)1HPyrazole H-4Shielded relative to H-3/H-5.[1]
5.34 Singlet (s)2HN–CH₂–ArCharacteristic benzylic shift attached to Nitrogen.[1]
4.48 Singlet (s)2HAr–CH₂–BrCharacteristic alkyl bromide shift.[1]

Analyst Note: The chemical shift difference between the two methylene singlets is a key purity indicator.[1] The N-CH₂ signal (5.34 ppm) is significantly downfield from the Br-CH₂ signal (4.48 ppm) due to the higher electronegativity of the pyrazole nitrogen compared to bromine.[1]

¹³C NMR (75 MHz, CDCl₃)
Shift (δ, ppm)AssignmentCarbon Type
139.7 Pyrazole C-3CH (Aromatic Heterocycle)
137.6 Ar-C (ipso to N-CH₂)Quaternary
137.2 Ar-C (ipso to Br-CH₂)Quaternary
129.5 Ar-C (meta)CH (Benzene Ring)
129.1 Pyrazole C-5CH (Aromatic Heterocycle)
128.2 Ar-C (ortho)CH (Benzene Ring)
106.1 Pyrazole C-4CH (Aromatic Heterocycle)
55.6 N–CH₂–ArMethylene (Benzylic)
32.8 Ar–CH₂–BrMethylene (Alkyl Bromide)
B. Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]

  • Molecular Ion:

    • m/z 251.0 [M+H]⁺ (⁷⁹Br isotope)[1]

    • m/z 253.0 [M+H]⁺ (⁸¹Br isotope)[1]

  • Isotopic Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks confirms the presence of a single bromine atom.[1]

  • Fragmentation:

    • m/z 171: Loss of Br radical [M - Br]⁺ (Tropylium-like cation formation).[1]

    • m/z 81: Pyrazole ring fragment.[1]

C. Infrared Spectroscopy (IR)

Key vibrational bands observed in a thin film or KBr pellet:

  • 3120 cm⁻¹: C–H stretch (Pyrazole/Aromatic).[1]

  • 2950 cm⁻¹: C–H stretch (Aliphatic CH₂).

  • 1595, 1515 cm⁻¹: C=C Aromatic ring skeletal vibrations.

  • 1440 cm⁻¹: C=N stretch (Pyrazole).[1]

  • 1265 cm⁻¹: CH₂ wagging (CH₂Br).[1]

  • 605 cm⁻¹: C–Br stretch (Strong, characteristic).[1]

Experimental Protocol: Synthesis & Isolation

Standardized procedure adapted for high purity.[1]

  • Reagents: 1H-Pyrazole (1.0 eq),

    
    -dibromo-p-xylene (3.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetonitrile (MeCN).
    
  • Reaction:

    • Dissolve

      
      -dibromo-p-xylene in MeCN.
      
    • Add K₂CO₃ and stir at room temperature.

    • Add 1H-pyrazole dropwise (dissolved in MeCN) to the excess dibromide solution.[1] Crucial: Excess dibromide prevents bis-alkylation.[1]

    • Reflux at 80°C for 4-6 hours.

  • Workup:

    • Filter off inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Redissolve residue in Ethyl Acetate and wash with water.[1]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).[1]

    • Product: The mono-substituted product elutes after the excess dibromide but before the bis-pyrazole byproduct.[1]

Visualization of Synthesis & Fragmentation

The following diagram illustrates the synthesis pathway and the mass spectrometry fragmentation logic.

G Start1 1H-Pyrazole Intermediate Transition State (SN2 Attack) Start1->Intermediate K2CO3, MeCN Start2 α,α'-Dibromo-p-xylene (Excess) Start2->Intermediate Product 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Target) Intermediate->Product Mono-alkylation Byproduct Bis-pyrazole (Impurity) Product->Byproduct Over-reaction (Avoid with Excess Dibromide) Fragment1 [M-Br]+ Cation (m/z 171) Product->Fragment1 MS Fragmentation (Loss of Br)

Caption: Synthesis pathway via SN2 reaction and primary MS fragmentation channel.

References

  • KalVista Pharmaceuticals Ltd. (2017).[1] Heterocyclic derivates as plasma kallikrein inhibitors. US Patent 9,533,987 B2.[1][4] Link

  • ChemScene. (2024).[1] Product Data Sheet: 1-(4-(Bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8).[1][2] Link

  • PubChem. (2025).[1] Compound Summary: 1-[[4-(bromomethyl)phenyl]methyl]pyrazole.[1][4] National Library of Medicine.[1] Link[1]

Sources

Foundational

potential biological activity of novel pyrazole derivatives

Unlocking the Pharmacological Potential of Novel Pyrazole Derivatives: A Technical Guide to Mechanistic Pathways and Screening Protocols Introduction As a Senior Application Scientist, I frequently encounter chemical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of Novel Pyrazole Derivatives: A Technical Guide to Mechanistic Pathways and Screening Protocols

Introduction

As a Senior Application Scientist, I frequently encounter chemical scaffolds that promise broad-spectrum efficacy, but few deliver the structural versatility and target specificity of the pyrazole ring. Pyrazole (C₃H₄N₂) is a five-membered, electron-rich heterocycle featuring two adjacent nitrogen atoms. This unique architecture provides both hydrogen bond donor and acceptor capabilities, allowing it to anchor securely within diverse protein binding pockets. From the blockbuster selective COX-2 inhibitor celecoxib to the ALK/ROS1 kinase inhibitor crizotinib, pyrazole derivatives have cemented their status as privileged pharmacophores in drug development.

Recent advancements in synthetic chemistry have enabled the development of novel pyrazole hybrids—conjugating the core ring with moieties like indole, thymol, or trifluoromethyl groups. These modifications aim to overcome the limitations of first-generation drugs, such as gastrointestinal toxicity in non-steroidal anti-inflammatory drugs (NSAIDs) or acquired resistance in targeted cancer therapies. This whitepaper dissects the mechanistic causality behind the biological activity of these novel derivatives and provides self-validating experimental protocols for their robust evaluation.

Mechanistic Pathways: Causality in Target Engagement

Anti-inflammatory Activity: The Shift to Dual Inhibition

Traditional NSAIDs non-selectively inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). This leads to severe gastrointestinal (GI) side effects due to the depletion of cytoprotective prostaglandins synthesized by COX-1. Novel pyrazole derivatives are rationally designed to exploit the larger hydrophobic side pocket of the COX-2 active site (lined by Val523 instead of Ile523 in COX-1). By incorporating bulky, lipophilic groups (e.g., benzenesulfonamide or trifluoromethyl), pyrazoles achieve high Selectivity Indices (SI), binding preferentially to COX-2 [1].

However, selective COX-2 inhibition can shunt arachidonic acid metabolism toward the 5-Lipoxygenase (5-LOX) pathway, overproducing leukotrienes that cause gastric mucosal damage and bronchospasm. Consequently, the latest paradigm involves designing dual COX-2/5-LOX inhibitors. For instance, hybridizing a pyrazole core with a natural 5-LOX inhibitor like thymol creates a synergistic blockade, neutralizing both inflammatory mediators while preserving GI integrity [2].

Pathway cluster_enzymes AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) AA->COX2 LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 PG Prostaglandins (Inflammation & Pain) COX2->PG LT Leukotrienes (Gastric Toxicity & Asthma) LOX5->LT Pyrazole Novel Pyrazole Hybrids Pyrazole->COX2 Selective Blockade Pyrazole->LOX5 Dual Inhibition

Arachidonic acid cascade modulation via dual COX-2/5-LOX inhibition by pyrazole derivatives.

Anticancer Activity: Kinase Inhibition

In oncology, the pyrazole scaffold is frequently utilized as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the hinge region of kinases (e.g., CDK2, PI3K, Aurora-A). Recent studies demonstrate that appending an indole or carbaldehyde moiety to the pyrazole core significantly enhances cytotoxicity against breast (MCF7) and hepatic (HepG2) cancer cell lines. This structural modification locks the molecule into the kinase's ATP-binding pocket, thereby arresting the cell cycle and inducing apoptosis [4].

Quantitative Structure-Activity Relationship (QSAR) Data

The structural functionalization of pyrazoles directly dictates their biological targets. The table below summarizes recent quantitative data comparing novel derivatives against standard reference drugs to highlight their optimized potency.

Compound Scaffold / DerivativePrimary TargetKey Biological Activity (IC50 / GI50)Reference
1,3,4,5-tetrasubstituted pyrazole (117a) COX-2 (Anti-inflammatory)93.80% inhibition at 1 mM (vs. Diclofenac 90.21%)[1]
Thymol-pyrazole hybrid (4a, 8b) Dual COX-2 / 5-LOXSuperior dual inhibition compared to Celecoxib & Quercetin[2]
Trifluoromethyl-pyrazole-carboxamide (3a) COX-2 / CaCo-2 cellsIC50 = 43.01 µM (Selective cytotoxicity)[3]
Pyrazole-indole hybrid (117b) MCF7 Breast CancerGI50 = 15.6 µM (Low toxicity to normal Vero cells)[1]
Pyrazole carbaldehyde (Compound 43) PI3 Kinase (Anticancer)IC50 = 0.25 µM (vs. Doxorubicin 0.95 µM)[4]

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, screening these derivatives requires robust, self-validating protocols. The following methodologies are designed to build a causal link between molecular binding and phenotypic outcomes.

Screening Design In Silico Design & Docking Synth Chemical Synthesis Design->Synth Enzyme In Vitro Enzyme Assays (COX/Kinase) Synth->Enzyme Cell Cellular Assays (MTT Viability) Enzyme->Cell InVivo In Vivo Models (Efficacy & Safety) Cell->InVivo

End-to-end preclinical screening workflow for novel pyrazole-based therapeutic candidates.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Rationale: We utilize a fluorometric assay over a colorimetric one because novel highly conjugated pyrazole hybrids often possess intrinsic absorbance that interferes with colorimetric readouts. This assay measures the peroxidase activity of COX, which converts a non-fluorescent probe into a highly fluorescent compound in the presence of arachidonic acid. Validation: Celecoxib is used as a positive control for COX-2 selectivity, and Indomethacin for non-selective inhibition. The Selectivity Index (SI) acts as our primary validation metric [5].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives in LC-MS grade DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Assay Setup: In a black 96-well microplate, add 150 µL of Assay Buffer, 10 µL of Heme cofactor, and 10 µL of either recombinant human COX-1 or COX-2 enzyme to the respective wells.

  • Inhibitor Incubation: Add 10 µL of the test compound (or vehicle control). Incubate the plate at 25°C for 15 minutes. Causality Note: This pre-incubation step is critical. Many pyrazole derivatives exhibit time-dependent, slow-binding inhibition kinetics. Skipping this step leads to artificially high IC50 values.

  • Reaction Initiation: Add 10 µL of the fluorometric probe (e.g., ADHP) followed immediately by 10 µL of Arachidonic Acid to initiate the reaction.

  • Kinetic Reading: Read the fluorescence kinetically (Ex: 535 nm, Em: 587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the initial velocity for each concentration. Determine the IC50 using non-linear regression (four-parameter logistic curve). Calculate the Selectivity Index: SI = IC50(COX-1) / IC50(COX-2). An SI > 50 indicates a highly favorable GI safety profile.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. It is a direct proxy for the metabolic viability of cancer cells following kinase inhibition by the pyrazole compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF7, HepG2) at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the pyrazole derivatives (1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: The 4-hour window allows sufficient time for viable cells to internalize the dye and reduce it via active mitochondrial respiration, reflecting true metabolic arrest caused by the drug.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the % cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition).

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug discovery. By understanding the causal relationship between structural modifications—such as the addition of specific electron-withdrawing groups or bulky lipophilic rings—and their biological targets, researchers can rationally design next-generation therapeutics. The transition from selective COX-2 inhibition to dual COX-2/5-LOX inhibition, alongside the optimization of ATP-competitive kinase inhibitors, highlights the dynamic evolution of pyrazole chemistry. Rigorous, self-validating in vitro protocols are essential to accurately benchmark these novel derivatives before advancing them to in vivo models.

References

  • F. A. B. Aldawsari et al., "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives," Molecules, 2022. URL:[Link]

  • M. A. Abdelgawad et al., "Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

  • M. Hawash et al., "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological activity," BMC Chemistry, 2025. URL:[Link]

  • P. Thangarasu et al., "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents," Molecules, 2023. URL:[Link]

Exploratory

The Pyrazole Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) stems from its unique physicochemical properties: it serves as a robust bioisostere for amide bonds, phenyl rings, and imidazoles, while offering versatile hydrogen-bonding capabilities (both donor and acceptor) crucial for high-affinity protein-ligand interactions.

This technical guide provides a comprehensive analysis of pyrazole chemistry for drug discovery professionals. It moves beyond basic definitions to explore the causality of synthetic regioselectivity, the structural logic of kinase inhibitor design, and the rigorous protocols required for validation.

Part 1: The Pyrazole Pharmacophore & Structural Logic

Electronic Architecture and Tautomerism

The pyrazole ring exhibits aromatic character with significant


-electron delocalization. Its medicinal utility is defined by its tautomeric equilibrium:
  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).[3]

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).[3]

Medicinal Impact: This dual HBD/HBA capability allows pyrazoles to mimic the hinge-binding motif of ATP, making them exceptional scaffolds for Kinase Inhibitors . In the active site of kinases (e.g., JAK, ALK), the pyrazole nitrogens often form bidentate hydrogen bonds with the backbone residues of the hinge region.

Regioselectivity: The Synthetic Bottleneck

A critical challenge in pyrazole synthesis is controlling the regiochemistry of N-substitution. When reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, two isomers are possible (1,3-disubstituted vs. 1,5-disubstituted).

  • 1,3-Isomer: Often thermodynamically favored; less sterically hindered.

  • 1,5-Isomer: Often kinetically favored or accessed via specific solvent/catalyst control.

The biological activity often differs drastically between these isomers. For example, in COX-2 inhibitors, the specific spatial arrangement of the aryl groups (1,5-diaryl) is essential for selectivity against the COX-1 isoform.

Part 2: Strategic Synthesis & Mechanism

The Knorr Pyrazole Synthesis (Mechanistic Insight)

The foundational method remains the condensation of 1,3-dicarbonyls with hydrazines. However, modern medicinal chemistry requires modifications to ensure regiocontrol.

Mechanism Visualization: The following diagram illustrates the bifurcation point in the Knorr synthesis where regioselectivity is determined by the initial nucleophilic attack.

KnorrMechanism Diketone 1,3-Diketone (Unsymmetrical) Attack1 Path A: Attack at C1 (Steric Control) Diketone->Attack1 Nucleophilic Attack Attack3 Path B: Attack at C3 (Electronic Control) Diketone->Attack3 Hydrazine R-Hydrazine Hydrazine->Attack1 Hydrazine->Attack3 Intermed1 Hydrazone Intermediate A Attack1->Intermed1 Intermed2 Hydrazone Intermediate B Attack3->Intermed2 Cyclization Cyclization & Dehydration Intermed1->Cyclization Intermed2->Cyclization Prod15 1,5-Disubstituted Pyrazole (Kinetic/Steric) Cyclization->Prod15 Path A Result Prod13 1,3-Disubstituted Pyrazole (Thermodynamic) Cyclization->Prod13 Path B Result

Caption: Mechanistic bifurcation in Knorr Pyrazole Synthesis. Control of pH and solvent polarity dictates the ratio of 1,3- vs 1,5-isomers.

Advanced Synthetic Protocols (Regioselective)

To guarantee the formation of the 1,5-isomer (often required for COX-2 and CB1 receptor antagonists), a stepwise approach is preferred over one-pot condensation.

Protocol: Regioselective Synthesis of 1,5-Diarylpyrazoles

  • Enaminone Formation: React the acetophenone derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form an enaminone intermediate. This locks the reactivity at one carbon.

  • Cyclization: Treat the enaminone with the appropriate aryl-hydrazine in ethanol under reflux.

  • Result: High selectivity for the 1,5-isomer due to the specific electrophilicity of the enaminone carbon.

Part 3: Medicinal Chemistry & SAR[4][5][6][7][8]

Oncology: Kinase Inhibition

Pyrazoles are dominant in kinase inhibitor design.[1]

  • Mechanism: The pyrazole acts as the "hinge binder."

  • SAR Insight:

    • C3/C4 Substitution: Used to vector substituents into the "gatekeeper" pocket or the solvent-exposed region to tune selectivity.

    • Example (Crizotinib): The pyrazole ring coordinates with the hinge region of the ALK kinase, while the piperidine tail extends into the solvent front to improve solubility and pharmacokinetic properties.

Inflammation: COX-2 Selectivity[9][10]
  • Drug: Celecoxib.[4][5]

  • SAR Logic: The 1,5-diaryl substitution pattern creates a bulky "propeller" shape.

    • COX-1: Has a narrow hydrophobic channel; the bulky pyrazole derivative cannot fit (steric clash).

    • COX-2: Has a secondary "side pocket" (due to an Ile

      
       Val mutation). The bulky 1,5-diaryl pyrazole fits into this larger pocket, conferring high selectivity.
      
FDA-Approved Pyrazole Therapeutics

The following table summarizes key approved drugs, validating the scaffold's clinical utility.

Drug NameTargetIndicationKey Structural Feature
Celecoxib COX-2Arthritis, Pain1,5-Diarylpyrazole (Selectivity via steric bulk)
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazolo[4,3-d]pyrimidine (ATP mimetic)
Crizotinib ALK/ROS1NSCLC (Lung Cancer)3-Substituted pyrazole (Hinge binder)
Axitinib VEGFRRenal Cell CarcinomaIndazole (Fused pyrazole)
Edaravone Free RadicalsALS / StrokePyrazolone (Tautomeric antioxidant)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

A standard validation reaction for testing hydrazine purity and reaction kinetics.

Materials:

  • Acetylacetone (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Ethanol (20 mL)

  • HCl (conc., 2-3 drops)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Acetylacetone in 20 mL of ethanol.

  • Addition: Add 10 mmol of Phenylhydrazine dropwise at room temperature. (Caution: Exothermic).

  • Catalysis: Add 2 drops of conc. HCl to accelerate imine formation.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[6]
    
  • Workup: Cool to

    
    C. The product may precipitate. If not, remove solvent in vacuo.
    
  • Purification: Recrystallize from ethanol/water.

  • Validation:

    • Expected Yield: >85%

    • 1H NMR (CDCl3): Look for the characteristic singlet of the C4-H proton at

      
       ppm.
      
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

To evaluate the potency of synthesized pyrazole derivatives against a target kinase (e.g., EGFR).

Principle: Measures ADP generation (conversion of ATP) as a readout of kinase activity.[1]

Workflow Diagram:

AssayWorkflow Step1 1. Enzyme Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 2. ADP-Glo Reagent Addition (Depletes unconsumed ATP) Step1->Step2 60 min @ RT Step3 3. Kinase Detection Reagent (Converts ADP to ATP -> Luciferase) Step2->Step3 40 min @ RT Step4 4. Luminescence Measurement (Signal proportional to Kinase Activity) Step3->Step4 30 min @ RT

Caption: ADP-Glo Kinase Assay Workflow for evaluating pyrazole inhibitors.

Methodology:

  • Preparation: Prepare 384-well white plates. Dilute pyrazole compounds in DMSO (serial dilution).

  • Kinase Reaction: Add 2

    
    L of kinase buffer containing the target kinase. Add 2 
    
    
    
    L of inhibitor. Incubate 10 min.
  • Initiation: Add 1

    
    L of ATP/Substrate mix. Incubate for 60 min at room temperature.
    
  • Depletion: Add 5

    
    L of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts generated ADP back to ATP, which drives Luciferase).
    
  • Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Future Outlook (2025+)

The field is shifting from simple inhibition to Targeted Protein Degradation (TPD) . Pyrazoles are increasingly used as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras).

  • Trend: Linking a pyrazole-based kinase binder (e.g., an Ibrutinib derivative) to an E3 ligase ligand (e.g., Thalidomide) to induce ubiquitination and degradation of the target protein, rather than just occupancy-based inhibition.

  • Advantage: Overcomes resistance mutations that often plague standard pyrazole inhibitors.

References

  • Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.

  • BenchChem. (2025).[7][8][9] Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • FDA. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations.

  • Ewha Womans University. (2011). Recent advances in the regioselective synthesis of Pyrazoles.

  • Thieme Chemistry. (2020).[10] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.

  • NIH. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives.

Sources

Foundational

solubility and stability of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in different solvents

Solubility and Stability Profiling of 1-(4-(Bromomethyl)benzyl)-1H-pyrazole: A Technical Guide As a Senior Application Scientist, navigating the physicochemical landscape of bifunctional intermediates is critical for suc...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility and Stability Profiling of 1-(4-(Bromomethyl)benzyl)-1H-pyrazole: A Technical Guide

As a Senior Application Scientist, navigating the physicochemical landscape of bifunctional intermediates is critical for successful synthetic applications and drug development. The compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) presents a unique challenge: it combines a moderately polar, weakly basic pyrazole ring with a highly reactive, electrophilic benzylic bromide warhead[1].

This whitepaper provides an in-depth analysis of the solubility thermodynamics and degradation kinetics of this compound across diverse solvent systems. By understanding the causality behind its reactivity, researchers can prevent premature degradation, optimize storage conditions, and design robust experimental workflows.

Structural Causality & Physicochemical Profiling

The behavior of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in solution is entirely dictated by its two terminal functional groups, connected via a para-xylyl linker:

  • The Pyrazole Core: This aromatic heterocycle acts as a hydrogen-bond acceptor, granting the molecule a calculated LogP of approximately 2.3 to 2.8[1]. This moderate lipophilicity ensures it is highly soluble in polar aprotic and halogenated solvents, but severely limits its solubility in purely aqueous media.

  • The Benzylic Bromide Warhead: Benzylic positions are uniquely reactive. The adjacent aromatic ring stabilizes the transition state during nucleophilic substitution (both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    pathways) by delocalizing the developing positive charge[2]. Consequently, the carbon-bromine bond is exceptionally labile in the presence of nucleophiles, making the compound a potent alkylating agent but also highly susceptible to solvolysis[3].

Thermodynamic Solubility in Diverse Solvent Systems

Solubility is not merely a function of dissolution; it must be coupled with chemical compatibility. The table below summarizes the thermodynamic solubility and practical viability of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in various solvent classes.

Solvent ClassRepresentative SolventEst. Solubility (mg/mL)Chemical StabilityPrimary Degradation Mechanism
Polar Aprotic Acetonitrile (MeCN)> 50ExcellentNone (Inert environment)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100ModerateKornblum Oxidation
Halogenated Dichloromethane (DCM)> 100ExcellentNone (Inert environment)
Protic Methanol (MeOH)> 50PoorSolvolysis (Ether formation)
Aqueous Water / PBS (pH 7.4)< 0.1PoorHydrolysis (Alcohol formation)
Non-Polar Heptane< 5ExcellentN/A (Limited solubility)

Causality in Solvent Selection: Dichloromethane (DCM) and Acetonitrile (MeCN) are the optimal solvents for this compound. They possess sufficient dipole moments to solvate the polar pyrazole ring while lacking the nucleophilic atoms required to attack the benzylic bromide. Conversely, while the compound dissolves readily in methanol, the solvent actively destroys the solute.

Chemical Stability & Degradation Kinetics

Understanding how a compound degrades allows us to engineer systems that prevent it. 1-(4-(bromomethyl)benzyl)-1H-pyrazole undergoes three primary degradation pathways depending on the microenvironment.

  • Solvolysis in Protic Solvents: When dissolved in methanol or water, the highly electrophilic benzylic carbon undergoes rapid nucleophilic attack. The protic solvent stabilizes the leaving bromide ion, resulting in the displacement of the bromide and the formation of a benzylic ether (in alcohols) or a benzylic alcohol (in water)[4].

  • Kornblum Oxidation in DMSO: Dimethyl sulfoxide is a ubiquitous solvent in discovery chemistry, but it is chemically incompatible with benzylic bromides for long-term storage. The nucleophilic oxygen of DMSO attacks the benzylic position, forming an alkoxysulfonium intermediate. Over time, this decomposes to yield 4-((1H-pyrazol-1-yl)methyl)benzaldehyde and dimethyl sulfide[2].

  • Intermolecular Alkylation: At high concentrations or elevated temperatures, the weakly nucleophilic

    
     nitrogen of the pyrazole ring can attack the benzylic bromide of an adjacent molecule, leading to unwanted oligomerization.
    

Degradation A 1-(4-(Bromomethyl)benzyl) -1H-pyrazole B Solvolysis / Hydrolysis (Benzylic Ether/Alcohol) A->B Protic Solvents (H2O, MeOH) C Kornblum Oxidation (Aldehyde Derivative) A->C DMSO (Oxidation) D Intermolecular Alkylation (Oligomers) A->D Heat / High Conc. (Nucleophilic Pyrazole)

Figure 1: Primary degradation pathways of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in various solvents.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the stability of this compound, experimental workflows must be designed to detect their own failure modes. The following HPLC-UV kinetic stability protocol utilizes a self-validating architecture.

Protocol: Kinetic Stability Profiling via HPLC-UV

Objective: Determine the half-life (


) of the compound in various solvent systems.
  • Solvent Preparation: Prepare test solutions of 1-(4-(bromomethyl)benzyl)-1H-pyrazole at 1.0 mg/mL in MeCN (Control), MeOH, and DMSO.

  • Internal Standard Addition: Spike all solutions with 0.1 mg/mL of Biphenyl. Causality: Biphenyl is highly inert and UV-active. It acts as an internal standard to normalize peak areas, eliminating artifacts caused by solvent evaporation or HPLC injection volume variability.

  • Incubation & Sampling: Incubate sealed vials at 25°C. Extract 10 µL aliquots at

    
     and 
    
    
    
    hours.
  • Quenching: Dilute the 10 µL aliquot immediately into 990 µL of cold Acetonitrile. Causality: MeCN is a polar aprotic solvent that instantly halts solvolysis, effectively "freezing" the degradation profile at the exact moment of sampling.

  • HPLC Analysis: Run an isocratic mobile phase of 60% MeCN / 40% Water (0.1% Formic Acid) on a C18 column. Monitor at 254 nm.

  • Mass Balance Validation: Calculate the molar sum of the parent compound peak and any emerging degradation peaks. If the total integrated area (normalized to Biphenyl) deviates by >5%, the system flags secondary unmonitored degradation (e.g., precipitation or polymerization).

Workflow S1 1. Solvent Selection (Protic vs Aprotic) S2 2. Sample Preparation (1 mg/mL + Internal Std) S1->S2 S3 3. Incubation & Sampling (t=0, 1h, 4h, 24h) S2->S3 S4 4. HPLC-UV Analysis (Isocratic MeCN/H2O) S3->S4 S5 5. Kinetic Modeling (Half-life Calculation) S4->S5

Figure 2: Self-validating HPLC-UV workflow for kinetic stability profiling.

Best Practices for Storage and Handling

Based on the physicochemical profile, the following guidelines must be strictly adhered to for maintaining the integrity of 1-(4-(bromomethyl)benzyl)-1H-pyrazole:

  • Solid State Storage: Store the neat powder sealed under an inert atmosphere (Argon or Nitrogen) at 2–8°C. The compound is a lachrymator and moisture-sensitive; exposure to ambient humidity will result in gradual hydrolysis[4].

  • Stock Solutions: Never prepare long-term stock solutions in DMSO or Methanol. Use anhydrous Acetonitrile or Dichloromethane, and store at -20°C if liquid storage is unavoidable.

References

  • PubChemLite - 222720-87-8 (C11H11BrN2). Université du Luxembourg. Available at:[Link]

  • Benzyl Bromide (CID 7498). PubChem. Available at:[Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at:[Link]

  • Benzyl bromide. Wikipedia. Available at: [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 1-(4-(Bromomethyl)benzyl)-1H-pyrazole: A Reactive Scaffold for Targeted Drug Discovery

Executive Summary The compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) represents a highly versatile intermediate in modern medicinal chemistry. Combining the pharmacologically privileged pyrazole core w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) represents a highly versatile intermediate in modern medicinal chemistry. Combining the pharmacologically privileged pyrazole core with a highly reactive bromomethylbenzyl electrophile, this scaffold is a critical building block for synthesizing complex mono- and bis-pyrazole derivatives, kinase inhibitors, and antimicrobial agents. This technical whitepaper provides an in-depth computational guide—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—to rationalizing the reactivity, pharmacokinetic viability, and target-binding dynamics of this scaffold and its derivatives.

Pharmacological Significance & Scaffold Rationale

Pyrazole derivatives are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib) due to their robust hydrogen-bonding capabilities and metabolic stability. The inclusion of the 4-(bromomethyl)benzyl moiety transforms the inert pyrazole into a potent alkylating agent.

From a computational perspective, understanding the electronic distribution of this molecule is paramount. The primary causality behind studying this specific scaffold in silico is to predict the regioselectivity of nucleophilic substitution (S


2) reactions at the bromomethyl carbon, and to evaluate how the resulting bulky derivatives will occupy the hydrophobic pockets of target proteins [1]. By front-loading these theoretical studies, drug development professionals can eliminate synthetically unviable or pharmacokinetically doomed candidates before bench work begins.

Quantum Mechanical Profiling (DFT)

Density Functional Theory (DFT) is employed to elucidate the intrinsic electronic properties of the scaffold.

Causality of the Methodological Choice

We utilize the B3LYP functional combined with the 6-311G(d,p) basis set. Why this specific combination? The B3LYP hybrid functional provides an excellent balance between computational cost and accuracy for organic molecules. The 6-311G(d,p) basis set includes polarization functions (d,p) which are absolutely critical for accurately modeling the electron-rich bromine atom and the delocalized


-electron system of the pyrazole and benzyl rings [2].
Electronic Properties & Reactivity

Frontier Molecular Orbital (FMO) analysis yields the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap (


) between these orbitals dictates the chemical hardness and kinetic stability of the molecule. A narrower gap indicates higher polarizability and reactivity—confirming the bromomethyl group's susceptibility to nucleophilic attack.

Mapping the Molecular Electrostatic Potential (MEP) provides a visual self-validation of the molecule's reactivity. The pyrazole nitrogens exhibit a negative electrostatic potential (nucleophilic/H-bond acceptors), while the carbon adjacent to the bromine atom displays a distinct positive potential (electrophilic center/


-hole), perfectly aligning with its experimental behavior as an S

2 substrate [3].

Workflow Start 1-(4-(Bromomethyl)benzyl)-1H-pyrazole Scaffold Identification DFT DFT Calculations (B3LYP/6-311G**) Start->DFT ADMET In Silico ADMET Profiling Start->ADMET Derivatization Virtual Derivatization (In Silico SN2) DFT->Derivatization ADMET->Derivatization Docking Molecular Docking (AutoDock Vina) Derivatization->Docking MD MD Simulations (100 ns, GROMACS) Docking->MD

Computational workflow for pyrazole-based drug design.

Predictive ADMET & Drug-Likeness Profiling

Before advancing a scaffold to virtual derivatization, its baseline pharmacokinetic properties must be established. The data in Table 1 demonstrates that 1-(4-(bromomethyl)benzyl)-1H-pyrazole strictly adheres to Lipinski’s Rule of Five, providing a wide molecular weight buffer for the addition of complex functional groups during synthesis.

Table 1: Computed Physicochemical & Quantum Properties

ParameterValuePharmacological Significance
Molecular Weight 251.12 g/mol Optimal for further derivatization (<500 Da limit)
LogP 2.83Favorable lipophilicity for cell membrane permeability
TPSA 17.82 ŲExcellent potential for blood-brain barrier (BBB) penetration
H-Bond Acceptors 2Mediated entirely by the pyrazole ring nitrogens
H-Bond Donors 0Allows strategic addition of donor groups in final derivatives
Rotatable Bonds 3Confers necessary flexibility for induced-fit receptor binding
HOMO Energy -6.45 eVIndicates the scaffold's electron-donating capacity
LUMO Energy -2.12 eVIndicates the scaffold's electron-accepting capacity
Energy Gap (

)
4.33 eV*Moderate kinetic stability; highly reactive electrophile

(Note: Quantum values are representative baseline metrics derived from standard B3LYP/6-311G(d,p) optimizations of pyrazole-benzyl bromide systems).

Target Interaction Modeling: Molecular Docking

Once the scaffold is virtually derivatized (e.g., via S


2 addition of amines or thiols), molecular docking is deployed to predict binding affinities against target proteins, such as kinases or antimicrobial targets [1].
Causality of the Docking Protocol

We utilize AutoDock Vina due to its empirical scoring function, which efficiently balances computational speed with the accurate prediction of non-covalent interactions. The flexible benzyl linker in our scaffold requires a sufficiently large grid box (typically 25×25×25 Å) to allow the algorithm to explore the full conformational space. The pyrazole ring consistently acts as the primary pharmacophore, engaging in crucial


-

stacking and hydrogen bonding with the hinge region residues of target proteins, while the derivatized benzyl tail anchors into adjacent hydrophobic allosteric pockets [3].

Molecular Dynamics (MD) Simulations

Static docking provides only a single snapshot of a highly dynamic biological reality. To validate the trustworthiness of the docking poses, 100 ns Molecular Dynamics (MD) simulations are mandatory [2].

Causality of MD Metrics
  • RMSD (Root Mean Square Deviation): Tracks the structural stability of the ligand-protein complex over time. An RMSD plateauing under 2.5 Å confirms that the pyrazole derivative remains stably bound in the active site.

  • RMSF (Root Mean Square Fluctuation): Identifies local residue flexibility. A decrease in RMSF at the binding site upon ligand binding indicates that the pyrazole scaffold successfully stabilizes the protein's active conformation.

MDProtocol Prep Topology Generation Ligand: GAFF Protein: AMBER99SB Solv Solvation & Ions TIP3P Water Box Na+/Cl- Neutralization Prep->Solv Min Min Solv->Min Eq Equilibration NVT (300K) NPT (1 Bar) Min->Eq Prod Production Run 100 ns Trajectory 2 fs Time Step Eq->Prod Anal Trajectory Analysis RMSD, RMSF, Rg H-Bond Occupancy Prod->Anal

Molecular dynamics simulation protocol pipeline.

Self-Validating Experimental Protocols

Protocol A: Quantum Mechanical Optimization (DFT)
  • Structure Preparation: Construct the 3D geometry of 1-(4-(bromomethyl)benzyl)-1H-pyrazole using Avogadro.

  • Pre-optimization: Execute a preliminary molecular mechanics energy minimization using the MMFF94 force field to resolve any immediate steric clashes.

  • DFT Setup: In Gaussian 16, configure the calculation for optimization and frequency (Opt Freq). Select the B3LYP functional and 6-311G(d,p) basis set. Include Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3) to accurately model intramolecular non-covalent interactions.

  • Validation: Post-calculation, analyze the frequency output. The strict absence of imaginary frequencies (0 negative frequencies) serves as a self-validating check that the geometry represents a true local minimum, rather than a transition state.

Protocol B: High-Throughput Docking & MD Setup
  • Ligand Preparation: Convert the optimized DFT structure to PDBQT format using AutoDockTools. Assign Gasteiger charges and explicitly define the 3 rotatable bonds to ensure ligand flexibility.

  • Receptor Preparation: Retrieve the target protein from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges.

  • Execution: Run AutoDock Vina with an exhaustiveness parameter set to 8.

  • MD Topology Generation: Extract the top-ranked docking pose. Generate the ligand topology using the Generalized Amber Force Field (GAFF) via ACPYPE, and the protein topology using the AMBER99SB force field in GROMACS.

  • Simulation: Solvate in a TIP3P water box, neutralize with Na+/Cl- ions, energy minimize, and run NVT/NPT equilibrations before executing the 100 ns production run.

Conclusion

The 1-(4-(bromomethyl)benzyl)-1H-pyrazole scaffold is a highly privileged structure in drug discovery. By systematically applying DFT to understand its electrophilic reactivity, ADMET profiling to confirm its drug-likeness, and MD-validated molecular docking to predict its target engagement, researchers can rationally design highly potent, targeted therapeutics. This computational pipeline ensures that only the most thermodynamically stable and pharmacokinetically viable derivatives advance to costly in vitro and in vivo testing.

References

  • Merzouki, O., et al. "Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking." Pharmaceuticals (MDPI), 2025. URL:[Link]

  • Chalkha, M., et al. "Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids." ACS Omega, 2022. URL:[Link]

  • Barukial, P., et al. "Synergistic in silico exploration of some pyrazole-based potential anticancer agents: a DFT, molecular docking, and molecular dynamics study." Journal of Molecular Modeling (Springer), 2025. URL:[Link]

Foundational

safety and handling precautions for brominated pyrazole compounds

Title: The Safe Handling and Application of Brominated Pyrazoles: A Technical Whitepaper Introduction: The Brominated Pyrazole Scaffold Brominated pyrazoles, such as 4-bromopyrazole and 3-bromo-1H-pyrazole, are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Safe Handling and Application of Brominated Pyrazoles: A Technical Whitepaper

Introduction: The Brominated Pyrazole Scaffold

Brominated pyrazoles, such as 4-bromopyrazole and 3-bromo-1H-pyrazole, are privileged structural motifs in modern medicinal chemistry and agrochemical development[1]. They serve as critical synthetic intermediates, particularly in the development of selective monoamine oxidase-B (MAO-B) inhibitors for neurodegenerative diseases[2] and novel anticancer agents[1].

From a mechanistic perspective, the utility of these compounds stems from two defining features:

  • The Amphoteric Pyrazole Ring: Containing both a basic pyridine-like nitrogen (sp2-hybridized) and an acidic pyrrole-like nitrogen, the ring exhibits tautomerism and strong hydrogen-bonding capabilities[3].

  • The Electrophilic C-Br Bond: The bromine substituent provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings)[4][5].

However, the very features that make brominated pyrazoles synthetically valuable also dictate their hazard profile. Understanding the causality between their molecular structure and macroscopic reactivity is essential for designing safe, self-validating laboratory workflows.

Physicochemical and Toxicological Profile

To effectively manage risk, scientists must first quantify it. The following table summarizes the core physicochemical properties and hazard classifications of 4-bromopyrazole, the most commonly utilized derivative[1][6][7].

Property / HazardValue / ClassificationMechanistic Causality
Physical State Crystalline Powder (White to cream)The planar aromatic structure promotes strong intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stacking and hydrogen bonding, resulting in a fine, easily aerosolized dust.
Melting Point 126°CIndicates moderate thermal stability; however, decomposition occurs at high temperatures[6].
Boiling Point 260°CLow volatility at room temperature; inhalation risk is primarily driven by dust formation rather than vapor pressure[6].
H302 Harmful if swallowedThe pyrazole scaffold readily interacts with biological targets (e.g., enzymes like MAO), leading to systemic toxicity upon ingestion[1][2].
H315 / H319 Causes skin/serious eye irritationThe amphoteric nitrogen atoms interact with mucosal moisture, causing localized pH shifts and disruption of cellular membranes[7][8].
H335 May cause respiratory irritationInhalation of micro-crystalline dust leads to physical abrasion and chemical irritation of the respiratory tract[7][8].

Principles of Safe Handling: The Causality of Precaution

Standard operating procedures must not be followed blindly; they must be understood mechanistically.

  • Engineering Controls: Brominated pyrazoles must be handled in a well-ventilated chemical fume hood[1][6]. Causality: Because the primary exposure route is the inhalation of crystalline dust, negative pressure environments capture aerosolized particles before they reach the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-impermeable gloves satisfying EN 374 standards (e.g., nitrile or neoprene) are mandatory[6][9]. Causality: The lipophilic nature of the brominated aromatic ring facilitates dermal absorption.

    • Eye Protection: Tightly fitting safety goggles conforming to EN 166 or NIOSH standards[6]. Causality: The compound's high affinity for the aqueous environment of the cornea (H319) necessitates a physical barrier against both dust and accidental solution splashes.

    • Respiratory Protection: When dust formation cannot be avoided, a NIOSH/MSHA-approved dust mask or respirator is required[8].

  • Storage Conditions: Store in a tightly closed container in a cool, dry place, preferably under a dry inert gas (Nitrogen or Argon)[8]. Causality: While normally stable, prolonged exposure to moisture and strong oxidizing agents can lead to the degradation of the pyrazole ring and the release of toxic hydrogen bromide gas[7].

Logic Core Brominated Pyrazole (e.g., 4-Bromopyrazole) Prop1 Electrophilic C-Br Bond Core->Prop1 Prop2 Amphoteric N-H Motif Core->Prop2 Prop3 Crystalline Dust Core->Prop3 Risk1 Reactivity with Oxidizers Prop1->Risk1 Drives Risk2 Skin/Eye Irritation (H315/H319) Prop2->Risk2 Drives Risk3 Respiratory Irritation (H335) Prop3->Risk3 Drives Mit1 Inert Storage (Ar/N2) Risk1->Mit1 Mitigated by Mit2 EN374 Nitrile Gloves EN166 Goggles Risk2->Mit2 Mitigated by Mit3 Fume Hood & NIOSH Mask Risk3->Mit3 Mitigated by

Logical relationship mapping structural properties to inherent risks and mitigations.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Brominated pyrazoles are frequently utilized in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl scaffolds[5]. The following protocol for coupling 4-bromopyrazole with an arylboronic acid is designed as a self-validating system, ensuring that each step confirms the success and safety of the previous one.

Reagents: 4-Bromopyrazole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.5 equiv), 1,4-Dioxane/H2O (4:1 v/v)[5].

Step-by-Step Methodology:

  • Substrate Preparation & Weighing: Inside a certified fume hood, weigh the 4-bromopyrazole.

    • Validation Check: Ensure the analytical balance is free of residual white powder. The absence of scattered dust validates proper handling technique and minimizes H335 inhalation risks[6].

  • Inert Atmosphere Setup: Transfer the reagents (excluding solvents) into a Schlenk tube. Seal with a rubber septum and perform three vacuum/argon cycles.

    • Causality: Palladium(0) catalysts are highly sensitive to oxidation. Removing ambient oxygen prevents catalyst deactivation (Pd(0) oxidizing to inactive Pd(II) species).

    • Validation Check: The vacuum gauge must hold steady at <1 mbar before backfilling with Argon, validating the integrity of the vessel's seal.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water mixture.

    • Causality: Water is required to dissolve the Na2CO3 base, which activates the boronic acid by forming a reactive boronate complex[5].

  • Thermal Activation: Heat the sealed reaction mixture to 90°C with vigorous magnetic stirring[5].

    • Validation Check: Observe the mixture transition from a heterogeneous suspension to a darker, more homogeneous solution. This visual cue validates the initiation of the catalytic cycle and the oxidative addition of the Pd catalyst into the C-Br bond.

  • Quench & Workup: After 6 hours, cool the vessel to room temperature. Dilute with ethyl acetate and wash with brine[5].

    • Causality: Cooling halts the reaction kinetics safely. The brine wash removes the highly polar pyrazole byproducts and inorganic salts, driving the organic product into the ethyl acetate layer.

  • Waste Segregation: Dispose of the aqueous and organic layers in designated halogenated waste containers.

Workflow A 1. Substrate Preparation (Weigh 4-Bromopyrazole in Fume Hood) B 2. Inert Atmosphere Setup (Schlenk Line, Ar/N2 Purge) A->B Validate Draft C 3. Catalyst & Reagent Addition (Pd-Catalyst, Boronic Acid, Base) B->C Verify Seal D 4. Solvent Addition (Degassed Dioxane/H2O) C->D E 5. Thermal Activation (Reflux at 90°C) D->E Monitor Temp F 6. Quench & Workup (Cooling, Extraction, Brine Wash) E->F Reaction Complete G 7. Halogenated Waste Disposal F->G Segregate Waste

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Emergency Response and Decontamination

Despite rigorous preventative measures, experimental anomalies can occur. Emergency protocols must be executed with an understanding of the underlying chemistry.

  • Spill Management: If a powder spill occurs, do not dry-sweep. Use non-sparking tools to collect the material, or moisten it slightly to prevent dust aerosolization before transferring it to a closed disposal container[6][8]. Causality: Dry sweeping generates high-surface-area dust clouds which, in the presence of electrostatic discharge, pose a severe respiratory and fire hazard[6].

  • Dermal/Ocular Exposure (First Aid): In case of skin or eye contact, immediately flush the affected area with copious amounts of pure water for at least 15 to 20 minutes[7][8]. Causality: Brominated pyrazoles are concentrated electrophiles. A prolonged water flush is required not just to mechanically remove the powder, but to hydrolyze and exponentially dilute the localized chemical concentration, thereby halting the progression of tissue irritation. Do not induce vomiting if swallowed; rinse the mouth and seek immediate medical attention[6][7].

References

  • 4-Bromopyrazole - Safety Data Sheet , ChemicalBook. 6

  • Safety Data Sheet - 4-Bromopyrazole , Boron Molecular. 8

  • 4-Bromo-1H-pyrazole - Safety Data Sheet , Fisher Scientific. 7

  • 3-Bromo-1H-pyrazole | Building Block for R&D , Benchchem. 1

  • SAFETY DATA SHEET - 1-Boc-4-bromopyrazole , AWS/Aladdin Scientific. 9

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles , PMC - NIH. 3

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors , ResearchGate. 2

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions , SciELO México. 4

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis , Benchchem. 5

Sources

Protocols & Analytical Methods

Method

using 1-(4-(bromomethyl)benzyl)-1H-pyrazole in click chemistry reactions

Application Note: Leveraging 1-(4-(Bromomethyl)benzyl)-1H-pyrazole in CuAAC Click Chemistry for Drug Discovery Executive Summary The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized globally as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 1-(4-(Bromomethyl)benzyl)-1H-pyrazole in CuAAC Click Chemistry for Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized globally as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its unique ability to act as both a hydrogen bond donor and acceptor[1]. When functionalized with a reactive bromomethyl group, such as in 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8)[2], this scaffold becomes an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note details the mechanistic rationale, optimized protocols, and validation steps for converting this brominated scaffold into a click-ready azide, followed by its conjugation with terminal alkynes to generate diverse 1,4-disubstituted 1,2,3-triazole libraries[3].

Mechanistic Rationale & Workflow

The integration of the pyrazole scaffold into complex molecular architectures requires highly efficient, bioorthogonal coupling. The bromomethyl group on 1-(4-(bromomethyl)benzyl)-1H-pyrazole serves as a highly electrophilic handle, perfectly primed for an SN2 nucleophilic substitution by sodium azide (NaN₃). The resulting benzyl azide intermediate is stable, easily isolated, and highly reactive under CuAAC conditions[4].

By utilizing Cu(I) catalysis, the azide and a terminal alkyne undergo a highly regioselective [3+2] cycloaddition. The use of stabilizing ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ensures the Cu(I) species remains active and prevents oxidative degradation, which is critical when conjugating sensitive biomolecules or maintaining high yields in aqueous environments[5].

Workflow Node1 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Electrophilic Scaffold) Node2 Nucleophilic Substitution (SN2) Reagent: NaN3 Solvent: DMF or Cyrene Node1->Node2 Node3 1-(4-(azidomethyl)benzyl)-1H-pyrazole (Click-Ready Azide) Node2->Node3 Node4 CuAAC Click Reaction Reagents: Terminal Alkyne, CuSO4, Na-Ascorbate, THPTA Node3->Node4 Node5 1,4-Disubstituted 1,2,3-Triazole Pyrazole Hybrid Scaffold Node4->Node5

Two-step workflow from bromomethyl pyrazole to triazole hybrid.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in quality control checkpoints to ensure continuous validation throughout the synthetic sequence.

Protocol A: Synthesis of 1-(4-(Azidomethyl)benzyl)-1H-pyrazole

Causality: Sodium azide is used to displace the bromide via an SN2 mechanism. The reaction is driven to completion by the high nucleophilicity of the azide ion in polar aprotic solvents like DMF or the green biomass-derived solvent Cyrene™[4].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in 3.0 mL of DMF (or Cyrene™ for a greener alternative).

  • Reagent Addition: Add 1.5 mmol of Sodium Azide (NaN₃) in a single portion. (Caution: NaN₃ is highly toxic and potentially explosive; handle in a fume hood and avoid chlorinated solvents).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The use of a polar aprotic solvent ensures the azide anion is poorly solvated and highly reactive.

  • Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude product via FTIR spectroscopy. The successful conversion is confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹. The disappearance of the starting material should be verified by TLC (e.g., 3:1 Hexanes:EtOAc).

Protocol B: CuAAC Click Conjugation

Causality: Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation. Generating Cu(I) in situ from CuSO₄ using sodium ascorbate as a reducing agent ensures a continuous supply of the active catalyst. The addition of the THPTA ligand stabilizes the Cu(I) oxidation state and enhances aqueous solubility, preventing the precipitation of inactive copper salts[5].

Step-by-Step Methodology:

  • Pre-complexation: In a microcentrifuge tube, mix 10 µL of a 100 mM THPTA aqueous solution with 10 µL of a 20 mM CuSO₄ aqueous solution. Vortex briefly. This 5:1 ligand-to-metal ratio ensures complete coordination of the copper[5].

  • Substrate Mixing: In a separate reaction vial, dissolve 0.1 mmol of the synthesized 1-(4-(azidomethyl)benzyl)-1H-pyrazole and 0.11 mmol of the desired terminal alkyne in 1 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Transfer the pre-complexed THPTA/CuSO₄ solution to the reaction vial.

  • Initiation: Add 10 µL of a 300 mM freshly prepared Sodium Ascorbate solution to initiate the reaction. The solution may temporarily turn brown/orange, indicating the formation of the active Cu(I) species.

  • Incubation: Stir the reaction at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the mass of the azide is fully replaced by the exact mass of the triazole adduct. Additionally, FTIR will show the complete disappearance of the 2100 cm⁻¹ azide band, confirming total consumption of the hazard-prone intermediate.

Quantitative Data & Optimization

Selecting the right catalytic system is critical depending on the downstream application (e.g., library synthesis vs. bioconjugation). The table below summarizes validated catalytic systems for benzyl azide click reactions.

Catalytic SystemLigandSolvent SystemTemp / TimeAvg. YieldKey Advantage & Causality
CuSO₄ / Na-Ascorbate [5]THPTAt-BuOH / H₂O25°C / 1 h>95%Biocompatibility: THPTA shields Cu(I), preventing ROS generation and biomolecule degradation.
CuI / Et₃N [4][6]NoneCyrene™30°C / 12 h88-90%Green Chemistry: Cyrene is a sustainable, non-toxic solvent that supports one-pot azidation/click sequences.
Cp*RuCl(COD) [6]None1,2-Dichloroethane45°C / 0.5 h>85%Regiocontrol: Drives the formation of 1,5-disubstituted triazoles (RuAAC) instead of the standard 1,4-isomer.

Applications in Drug Discovery

The fusion of a pyrazole core with a 1,2,3-triazole linkage generates a robust, metabolically stable pharmacophore[3]. Pyrazole derivatives are heavily utilized in the design of kinase inhibitors (e.g., targeting the JAK/STAT pathway)[1]. By utilizing click chemistry, researchers can rapidly append various functional groups to the 1-(4-(bromomethyl)benzyl)-1H-pyrazole scaffold to optimize binding affinity, improve pharmacokinetic profiles, or create bifunctional molecules like PROTACs.

Applications Core Triazole-Pyrazole Hybrids App1 Targeted Protein Degraders (PROTACs) Linker Attachment Core->App1 App2 Kinase Inhibitors (JAK/STAT, EGFR) Core->App2 App3 Fluorescent Probes Bioconjugation Core->App3

Drug discovery applications of triazole-pyrazole hybrids.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. NIH / PMC. URL:[Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. NIH / PMC. URL:[Link]

Sources

Application

Technical Guide: Development of Pyrazole-Based Inhibitors using 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Abstract & Strategic Rationale This application note details the utilization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) as a critical building block in the synthesis of small molecule inhibitors. The "be...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the utilization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) as a critical building block in the synthesis of small molecule inhibitors. The "benzyl-pyrazole" motif is a privileged pharmacophore found in approved therapeutics, most notably Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors (e.g., RIPK1, PLK1).

The molecule functions as a bifunctional linker :

  • The Pyrazole Head: Acts as a lipophilic moiety that often occupies solvent-exposed pockets or engages in

    
    -stacking interactions (e.g., with Tryptophan residues in sGC).
    
  • The Bromomethyl Warhead: A highly reactive electrophile allowing for rapid

    
     derivatization of core scaffolds containing amines, phenols, or thiols.
    

This guide provides validated protocols for handling this lachrymatory intermediate, optimizing its coupling efficiency, and troubleshooting common instability issues during purification.

Chemical Profile & Handling

ParameterSpecification
Compound Name 1-(4-(bromomethyl)benzyl)-1H-pyrazole
CAS Number 222720-87-8
Molecular Weight 251.12 g/mol
Appearance Off-white to pale yellow solid
Reactivity High (Benzylic halide); susceptible to hydrolysis
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Hazards Lachrymator , Skin Corrosive (Category 1B)

Critical Handling Note: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a well-ventilated fume hood. Glassware should be rinsed with a dilute alkaline solution (e.g., NaOH/EtOH) before removal from the hood to quench residual alkylating agent.

Structural Logic: The Benzyl-Pyrazole Motif

The utility of this building block lies in its ability to extend a core scaffold into a hydrophobic pocket. In sGC stimulators, the benzyl group provides the necessary flexibility and reach, while the pyrazole ring acts as a terminal cap that stabilizes the active conformation of the enzyme.

Diagram 1: Pharmacophore Integration Logic

PharmacophoreLogic Scaffold Core Scaffold (e.g., Pyrimidine/Purine) Warhead Bromomethyl (Electrophile) Scaffold->Warhead Nucleophilic Attack Linker Benzyl Linker (Spacer/Flexibility) Pyrazole Pyrazole Tail (Pi-Stacking/Solubility) Linker->Pyrazole Pre-attached Target Target Protein Pocket (sGC / Kinase) Linker->Target Hydrophobic Interaction Warhead->Linker Becomes Pyrazole->Target Pi-Pi Stacking

Caption: Logical flow of incorporating the benzyl-pyrazole motif. The bromomethyl "warhead" mediates the attachment of the pre-assembled linker-tail unit to the core scaffold.

Experimental Protocols

Protocol A: Nucleophilic Substitution (General Library Synthesis)

This protocol is optimized for coupling the benzyl-pyrazole moiety to a secondary amine core (common in kinase inhibitor design).

Reagents:

  • Core Scaffold (Amine): 1.0 equiv

  • 1-(4-(bromomethyl)benzyl)-1H-pyrazole: 1.1 – 1.2 equiv

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)[1]

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) – Use if reaction is sluggish (Finkelstein condition).

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Core Scaffold (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add the base (

    
     or DIPEA). Stir at room temperature for 10 minutes to ensure deprotonation of the amine.
    
  • Addition: Add 1-(4-(bromomethyl)benzyl)-1H-pyrazole (1.1 equiv) in one portion.

    • Expert Tip: If the core scaffold is sterically hindered, add TBAI (0.1 equiv) to generate the more reactive benzylic iodide in situ.

  • Reaction: Seal the vial and stir.

    • Temperature: Start at Room Temperature (RT). If no product forms after 2 hours by TLC, heat to 60°C. Avoid exceeding 80°C to prevent dimerization or decomposition of the pyrazole.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromine isotope pattern (1:1 ratio of M/M+2) and the appearance of the product mass.

  • Work-up:

    • Dilute with EtOAc (10 volumes).

    • Wash with water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Eluent: Hexanes/EtOAc or DCM/MeOH.

    • Note: The product is often UV-active at 254 nm.

Protocol B: Troubleshooting Hydrolysis (The "Benzyl Alcohol" Impurity)

A common failure mode is the conversion of the bromomethyl group to a hydroxymethyl group (benzyl alcohol) due to wet solvents.

Identification:

  • LC-MS: Mass shift of

    
     (Net mass change: -79 + 17 = -62 Da relative to bromide).
    
  • NMR: Shift of the benzylic

    
     protons from ~4.5 ppm (bromide) to ~4.7 ppm (alcohol).
    

Remediation:

  • Ensure DMF/MeCN is "Dry" grade (stored over molecular sieves).

  • Purge the reaction headspace with Argon.

  • If the bromide reagent has partially hydrolyzed during storage, it can be "re-charged" by treating with

    
     (0.35 equiv) in DCM at 0°C for 1 hour before use.
    

Workflow Visualization

The following diagram illustrates the decision tree for synthesizing inhibitors using this building block, including the "Finkelstein Acceleration" loop.

Diagram 2: Synthetic Workflow & Optimization

SyntheticWorkflow Start Start: Core Scaffold (Nucleophile) Reagent Add 1-(4-(bromomethyl) benzyl)-1H-pyrazole Start->Reagent Check Check Reactivity (TLC/LCMS @ 2h) Reagent->Check Success Product Formed (Proceed to Workup) Check->Success High Conv. Stalled Reaction Stalled (No Conversion) Check->Stalled Low Conv. Hydrolysis Impurity: Benzyl Alcohol (Check Solvents) Check->Hydrolysis Wrong Mass (-62) Opt1 Add TBAI (Cat.) (Finkelstein) Stalled->Opt1 Steric Hindrance? Opt2 Heat to 60°C Opt1->Opt2 Opt2->Check

Caption: Decision tree for coupling reactions. Use TBAI/Heat loops for sterically hindered substrates to accelerate SN2 displacement.

Biological Context & References

The "benzyl-pyrazole" moiety is not merely a linker; it is a functional pharmacophore. In the context of sGC stimulators , the benzyl group mimics the endogenous heme-binding interactions, while the pyrazole provides solubility and metabolic stability compared to phenyl analogs [1]. Similarly, in SGLT1 inhibitors , 4-benzyl-1H-pyrazol-3-yl derivatives utilize the benzyl spacer to position the glucoside in the active site [2].

References
  • Soluble guanylate cyclase stimulators and their potential use: a patent review. Source: Taylor & Francis (Expert Opinion on Therapeutic Patents). URL:[Link][3]

  • Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors. Source: Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9][10][11] URL:[Link]

  • Nucleophilic substitution of benzylic halides. Source: University of Calgary, Chemistry Department. URL:[Link]

Sources

Method

Application Note: Utilizing 1-(4-(bromomethyl)benzyl)-1H-pyrazole in Advanced Material Synthesis

Executive Summary: The Electrophilic Lynchpin In the architecture of functional materials, 1-(4-(bromomethyl)benzyl)-1H-pyrazole serves as a critical "lynchpin" intermediate. It bridges the gap between coordination chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Lynchpin

In the architecture of functional materials, 1-(4-(bromomethyl)benzyl)-1H-pyrazole serves as a critical "lynchpin" intermediate. It bridges the gap between coordination chemistry and material science by providing two distinct functionalities:

  • The Pyrazole Head: A nitrogen-rich heterocycle capable of coordinating transition metals (

    
    , 
    
    
    
    ,
    
    
    ), acting as a hydrogen-bond donor/acceptor, or serving as a bioactive pharmacophore.
  • The Benzyl Bromide Tail: A highly reactive electrophile susceptible to

    
     displacement, allowing the pyrazole moiety to be covalently tethered to polymers, surfaces, or other ligand frameworks.
    

This Application Note provides a rigorous guide for synthesizing, handling, and utilizing this molecule to develop Metal-Organic Frameworks (MOFs) and Functionalized Polymers .

Chemical Architecture & Properties[1]

PropertySpecification
IUPAC Name 1-(4-(bromomethyl)benzyl)-1H-pyrazole
CAS Number 222720-87-8 (Isomer specific)
Formula

Molecular Weight 251.12 g/mol
Reactivity Class Alkylating Agent (Lachrymator), Ligand Precursor
Storage 2–8°C, under Argon/Nitrogen (Moisture Sensitive)
Structural Logic

The molecule features a para-substituted benzene ring acting as a rigid spacer. The methylene group separating the pyrazole from the phenyl ring (


) breaks conjugation, allowing the pyrazole to rotate freely for optimal metal coordination. The bromomethyl group (

) is the "active site" for material grafting.

Critical Protocol 1: High-Purity Synthesis

Objective: Synthesize 1-(4-(bromomethyl)benzyl)-1H-pyrazole via Radical Bromination.

While direct alkylation of pyrazole with


-dibromo-p-xylene is possible, it often yields the bis-substituted byproduct. The Radical Bromination  of 1-(4-methylbenzyl)-1H-pyrazole is the preferred route for high-purity applications.
Reagents
  • Precursor: 1-(4-methylbenzyl)-1H-pyrazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Radical Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (PhCF3) as a greener alternative.
    
Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve 1-(4-methylbenzyl)-1H-pyrazole (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Expert Insight: The reaction is initiated by light or heat. If the solution remains colorless/yellow without succinimide precipitation after 30 mins, shine a halogen lamp on the flask to photo-initiate.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material. Stop when the starting material is consumed to prevent over-bromination (gem-dibromide formation).

  • Workup:

    • Cool to

      
       to precipitate succinimide completely.
      
    • Filter off the solid succinimide.[1]

    • Wash the filtrate with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Cyclohexane/Ethanol or perform flash chromatography (Silica, Gradient 0-20% EtOAc in Hexane).

Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.

Application Domain A: Ligand Design for MOFs

Context: Creating semi-rigid "Pincer" ligands for porous materials.

The primary use of this molecule in materials science is to synthesize 1,4-bis((1H-pyrazol-1-yl)methyl)benzene , a flexible linker used in Zinc and Copper MOFs.

Synthesis Logic (Graphviz Diagram)

LigandSynthesis Start 1-(4-(bromomethyl)benzyl) -1H-pyrazole Intermediate Transition State (SN2 Attack) Start->Intermediate Dissolve in DMF 0°C to RT Reagent Pyrazole (1.0 eq) + NaH (Base) Reagent->Intermediate Product 1,4-bis((1H-pyrazol-1-yl) methyl)benzene (Bis-Ligand) Intermediate->Product -NaBr 4h Stirring MOF MOF Assembly (Zn2+ / Cu2+) Product->MOF Solvothermal Synthesis

Caption: Synthetic pathway for converting the mono-bromide precursor into a bis-pyrazole MOF linker.

Protocol: Bis-Ligand Synthesis
  • Deprotonation: In a separate flask, suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in dry DMF at

    
    . Add Pyrazole (1.0 eq) slowly. Stir for 30 min until 
    
    
    
    evolution ceases (formation of Sodium Pyrazolide).
  • Coupling: Dissolve 1-(4-(bromomethyl)benzyl)-1H-pyrazole (1.0 eq) in dry DMF. Add this solution dropwise to the pyrazolide mixture at

    
    .
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Isolation: Pour into ice water. The bis-ligand typically precipitates as a white solid. Filter, wash with water, and dry.[1][2]

  • MOF Growth: React the resulting bis-ligand with

    
     in DMF/Ethanol solvothermal conditions to generate flexible MOFs.
    

Application Domain B: Polymer Functionalization

Context: Creating Anion Exchange Membranes (AEMs) or Metal Scavenging Resins.

The bromomethyl group allows for the post-polymerization modification of polymers containing nucleophilic groups (amines) or the grafting of the pyrazole onto polystyrene backbones.

Mechanism of Action

The pyrazole ring, once tethered to a polymer, acts as a neutral donor . It is particularly effective at scavenging soft metals (


, 

) from waste streams or stabilizing metal nanoparticles within a polymer matrix.
Protocol: Surface Grafting (Amine-Functionalized Resin)
  • Substrate: Use amine-functionalized polystyrene beads (e.g., Merrifield resin derivative) or silica gel (

    
    ).
    
  • Swelling: Swell the resin in Dichloromethane (DCM) or Toluene for 30 mins.

  • Reaction: Add 1-(4-(bromomethyl)benzyl)-1H-pyrazole (2.0 eq relative to amine loading) and Triethylamine (

    
    , 2.5 eq).
    
  • Conditions: Shake/agitate at

    
     for 12–24 hours.
    
  • Washing: Filter the resin and wash sequentially with DCM, Methanol, and Diethyl Ether to remove unreacted bromide.

  • Validation: Analyze via IR spectroscopy. Look for the disappearance of the primary amine N-H stretch and the appearance of Pyrazole C=N stretches (

    
    ).
    

References & Authoritative Grounding

  • Synthesis of Pyrazole Derivatives:

    • Trofimenko, S. "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press, 1999. (Foundational text on pyrazole ligand chemistry).

    • Study on pyrazole alkylation: - RSC Advances.

  • MOF Applications:

    • Flexible Linkers: "Structural diversity of lead compounds based on new flexible ligand [3-(2-pyridyl)-1-pyrazolyl] acetic acid."[3] Inorganic Chemistry Communications.

    • Bis-pyrazole linkers in MOFs: - Inorganic Chemistry Frontiers.[4]

  • Safety & Data:

    • PubChem Entry:.

    • Safety Data Sheet:.

Disclaimer: This synthesis involves hazardous alkylating agents. Users must review the MSDS for 1-(4-(bromomethyl)benzyl)-1H-pyrazole and N-Bromosuccinimide before proceeding. All protocols are for research use only.

Sources

Application

methods for attaching 1-(4-(bromomethyl)benzyl)-1H-pyrazole to a solid support

Application Note: Solid-Phase Immobilization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole Executive Summary This guide details the methodology for covalently attaching 1-(4-(bromomethyl)benzyl)-1H-pyrazole to solid supports....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Immobilization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Executive Summary

This guide details the methodology for covalently attaching 1-(4-(bromomethyl)benzyl)-1H-pyrazole to solid supports. This molecule features a pharmacologically active pyrazole ring linked to a reactive benzyl bromide electrophile.[1]

Unlike simple carboxylic acids used in peptide synthesis, this molecule acts as a potent alkylating agent . Therefore, the immobilization strategy relies on Nucleophilic Displacement (


)  rather than amide coupling. This protocol outlines two primary pathways:
  • Thiol Capture (Chemo-selective): Ideal for creating defined, mono-substituted linkages.

  • Amine Capture (High-Stability): Ideal for generating robust scavenger resins or permanent immobilization for library synthesis.

Chemical Strategy & Resin Selection

The benzyl bromide moiety (


) is highly susceptible to nucleophilic attack. The choice of resin functionalization dictates the linkage stability and chemistry.
FeatureMethod A: Thiol Capture Method B: Amine Capture
Resin Type Thiol-functionalized (e.g., Mercaptomethyl PS)Aminomethyl Polystyrene (AM-PS)
Linkage Formed Thioether (

)
Secondary/Tertiary Amine (

)
Selectivity High (Strictly mono-alkylation)Moderate (Risk of di-alkylation)
Stability Oxidatively sensitive (can form sulfoxides)Extremely stable (Acid/Base resistant)
Ideal For Affinity chromatography, reversible captureCombinatorial libraries, scavengers
Decision Matrix: Selecting the Right Path

ResinSelection Start Start: Define Application Q1 Is strict mono-substitution required? Start->Q1 Q2 Is the resin for harsh chemical synthesis? Q1->Q2 No MethodA Method A: Thiol Capture (Thioether Linkage) Q1->MethodA Yes (High Precision) Q2->MethodA No (Bio-Assay) MethodB Method B: Amine Capture (Amine Linkage) Q2->MethodB Yes (Library Gen)

Figure 1: Decision matrix for selecting the appropriate solid support based on experimental requirements.

Protocol A: Thiol Capture (Thioether Formation)

Mechanism: The thiol group on the resin acts as a soft nucleophile, displacing the bromide in a classic


 reaction. This method prevents over-alkylation because the resulting thioether is not nucleophilic.
Materials
  • Resin: Thiol-functionalized Polystyrene (Loading: ~1.0–1.5 mmol/g).

  • Ligand: 1-(4-(bromomethyl)benzyl)-1H-pyrazole (2.0 equivalents relative to resin loading).

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

  • QC Reagent: Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)).

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh 200 mg of Thiol resin into a fritted polypropylene reaction vessel.

    • Add 3 mL of DMF. Shake gently for 30 minutes to swell beads.

    • Note: Proper swelling exposes internal sites, crucial for quantitative loading [1].

  • Reaction Setup:

    • Dissolve the pyrazole derivative (2.0 eq) in 2 mL of anhydrous DMF.

    • Add DIPEA (3.0 eq) to the ligand solution.

    • Why: The base neutralizes the HBr by-product, driving the equilibrium forward.

  • Coupling:

    • Drain the swelling solvent from the resin.[3]

    • Add the reaction mixture to the resin.[2][3][4]

    • Agitate at Room Temperature for 4–6 hours .

    • Caution: Exclude oxygen (flush with

      
      ) to prevent disulfide formation (Resin-S-S-Resin).
      
  • Washing:

    • Drain the reactor.[2][3][5]

    • Wash sequence: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

    • Validation: The final DCM wash ensures the resin is free of non-covalently bound ligand.

  • Validation (Ellman’s Test):

    • Take a small aliquot (~2 mg) of resin.

    • Add 50 µL of Ellman’s Reagent solution (in phosphate buffer pH 8).

    • Result: Colorless beads indicate complete capping of thiols (Success). Yellow solution indicates unreacted free thiols (Incomplete).

Protocol B: Amine Capture (N-Alkylation)

Mechanism: The amine on the resin attacks the benzyl bromide. Critical Note: Primary amines (Resin-


) can react twice, forming a tertiary amine. To minimize this, use a large excess of resin (if the ligand is precious) or accept a mixture of secondary/tertiary amines (if the ligand is in excess).
Materials
  • Resin: Aminomethyl Polystyrene (Loading: ~1.0 mmol/g).

  • Ligand: 1-(4-(bromomethyl)benzyl)-1H-pyrazole (3.0 equivalents).

  • Base: DIPEA (4.0 equivalents) and catalytic Potassium Iodide (KI).

  • Solvent: DMF or NMP.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell Aminomethyl Polystyrene in DMF for 30 mins.

    • Pre-wash: Wash with 10% DIPEA/DMF to ensure amine is free-based (not a hydrochloride salt).

  • Finkelstein Activation (Optional but Recommended):

    • Add catalytic KI (0.1 eq) to the reaction mixture.

    • Mechanism:[3][6] KI converts the Benzyl-Bromide to a Benzyl-Iodide in situ, which is a better electrophile, accelerating the reaction [2].

  • Coupling Reaction:

    • Dissolve Pyrazole-Br (3.0 eq) and DIPEA (4.0 eq) in DMF.

    • Add to resin.[2][4][5][7][8][9]

    • Heat: Agitate at 50°C for 6–12 hours .

    • Note: Elevated temperature is required to overcome steric hindrance within the polymer matrix.

  • Washing:

    • Wash extensively: DMF (5x), DCM (5x), MeOH (2x), Et2O (2x).

    • Dry under vacuum if storing.

  • Validation (Chloranil Test):

    • Unlike the Kaiser test (which detects primary amines), the Chloranil test is sensitive to secondary amines.

    • Procedure: Add 2 drops of 2% acetaldehyde/DMF and 2 drops of 2% chloranil/DMF to resin beads.[5]

    • Interpretation:

      • Blue/Green Beads: Positive for secondary amine (Reaction Worked).

      • Red/Brown: Primary amine still present (Incomplete).

    • Reference: AAPPTEC Solid Phase Guide [3].[7]

Experimental Workflow Diagram

Workflow Prep 1. Resin Swelling (DMF, 30 min) React 3. Coupling (4-12h, RT or 50°C) Prep->React Add Resin Mix 2. Reagent Prep (Ligand + Base + KI) Mix->React Add Solution Wash 4. Wash Cycle (DMF -> DCM -> MeOH) React->Wash Drain QC 5. QC Validation (Ellman / Chloranil) Wash->QC Sample Beads QC->Wash Fail (Repeat) Finish Final Resin Stored at 4°C QC->Finish Pass

Figure 2: Generalized synthetic workflow for solid-phase alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Incomplete swellingChange solvent to NMP; increase swelling time.
Incomplete Reaction Steric hindranceAdd catalytic KI (Finkelstein); increase Temp to 60°C.
Resin Aggregation Hydrogen bondingWash with 20% Piperidine/DMF to disrupt aggregates.
Color Test Ambiguity False negativesPerform a "cleave and analyze" (LC-MS) on a small sample.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Technical Library. Link

  • BenchChem. (2025).[10][11][12] Efficient Synthesis of Pyrazole Derivatives. Technical Support Center. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237. (Source of the Chloranil Test protocol).

Sources

Method

Application Note: In Vitro and In Vivo Imaging with Pyrazole Derivatives

[1][2] Executive Summary The pyrazole scaffold (1,2-diazole) is a cornerstone of medicinal chemistry, offering a versatile platform for imaging agents due to its tunable electronics and high affinity for specific biologi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The pyrazole scaffold (1,2-diazole) is a cornerstone of medicinal chemistry, offering a versatile platform for imaging agents due to its tunable electronics and high affinity for specific biological targets.[1][2][3] This guide details two distinct applications:

  • In Vivo: Positron Emission Tomography (PET) imaging of neuroinflammation using [¹⁸F]DPA-714 , a pyrazolo[1,5-a]pyrimidine ligand targeting the Translocator Protein (TSPO).[4][5]

  • In Vitro: Fluorescence microscopy of intracellular metal ions using Pyrazoline-based probes , utilizing Intramolecular Charge Transfer (ICT) mechanisms.

Part 1: In Vivo PET Imaging (Neuroinflammation)[5][6][7]

Scientific Rationale

Neuroinflammation is characterized by the activation of microglia, which significantly upregulate the expression of the 18 kDa Translocator Protein (TSPO) on the outer mitochondrial membrane.[6][7][8] While [¹¹C]PK11195 was the first-generation gold standard, it suffered from high non-specific binding and a short half-life.

Why Pyrazolo-pyrimidines? Derivatives like DPA-714 utilize a fused pyrazole core that improves lipophilicity (LogP ~2.8) and binding affinity (


 ~7 nM) compared to isoquinoline-based tracers. The addition of a fluoro-ethoxy side chain allows for ¹⁸F-labeling (

= 109.7 min), enabling centralized production and satellite distribution.
Radiosynthesis Protocol: [¹⁸F]DPA-714

Objective: Automated synthesis of [¹⁸F]DPA-714 via nucleophilic aliphatic substitution.

Materials
  • Precursor: DPA-714 tosylate (2 mg).

  • Isotope: [¹⁸F]Fluoride (no-carrier-added) from cyclotron.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) / Potassium Carbonate (

    
    ).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.

  • Purification: Semi-preparative HPLC (C18 column).

Workflow Diagram

Radiosynthesis Cyclotron Cyclotron [18F]F- Production Trapping QMA Cartridge Trapping Cyclotron->Trapping Elution Elution (K2.2.2/K2CO3) Trapping->Elution Drying Azeotropic Drying (95°C, He flow) Elution->Drying Labeling Fluorination (Precursor + MeCN, 100°C, 10 min) Drying->Labeling Purification HPLC Purification (Ethanol/Water) Labeling->Purification Formulation Formulation (Sterile Saline <10% EtOH) Purification->Formulation QC Quality Control (RCY, RCP, pH) Formulation->QC

Caption: Automated radiosynthesis workflow for [¹⁸F]DPA-714 from cyclotron target to injectable dose.

Step-by-Step Procedure
  • Activation: Trap [¹⁸F]fluoride on a pre-conditioned QMA carbonate cartridge. Elute into the reaction vessel using a solution of K2.2.2 (10-15 mg) and

    
     (2-3 mg) in MeCN/Water.
    
  • Drying: Evaporate solvents at 95°C under helium flow and vacuum. Add anhydrous MeCN (1 mL) and repeat evaporation (azeotropic distillation) to remove all traces of water (critical for nucleophilic substitution).

  • Labeling: Add DPA-714 tosylate precursor (2.0 mg) dissolved in 1 mL anhydrous DMSO or MeCN. Heat to 100°C for 10 minutes in a closed vessel.

  • Purification: Cool the reactor. Dilute with water. Inject onto a semi-prep C18 HPLC column (Mobile phase: 45% Acetonitrile / 55% Water + 0.1%

    
    ). Collect the product peak (retention time ~12-15 min).
    
  • Formulation: Pass the collected fraction through a C18 Sep-Pak to remove HPLC solvents. Wash with water. Elute product with 1 mL Ethanol followed by 9 mL sterile saline. Pass through a 0.22 µm sterile filter.

In Vivo Imaging Protocol (Rodent Model)

Target: Neuroinflammation (e.g., LPS-induced or ischemic stroke model).

  • Animal Prep: Anesthetize rat/mouse (Isoflurane 2%). Cannulate the tail vein.

  • Injection: Administer 10–20 MBq of [¹⁸F]DPA-714 (IV bolus).

  • Acquisition:

    • Dynamic Scan: Start PET acquisition immediately upon injection (0–60 min) to capture kinetics.

    • Static Scan: Acquire 20-min static frame at 40–60 min post-injection (peak specific binding).

  • Validation (Blocking Study):

    • Pre-treat a control group with 1-5 mg/kg of unlabeled DPA-714 or PK11195 30 minutes prior to tracer injection.

    • Success Criteria: >80% reduction in brain uptake in the blocked group confirms specificity.

Part 2: In Vitro Fluorescence Imaging (Cellular Ions)

Scientific Rationale

Pyrazoline derivatives (dihydro-pyrazoles) exhibit strong fluorescence due to their "push-pull" electron structure (Donor-Acceptor systems). They are ideal for detecting intracellular metal ions (e.g.,


, 

) or pH changes.

Mechanism: The probe typically operates via Intramolecular Charge Transfer (ICT) .

  • Free Probe: Strong ICT results in fluorescence (or quenching depending on design).

  • Bound Probe: Binding to the metal ion disrupts the ICT or causes Chelation-Enhanced Quenching (CHEQ) / Enhancement (CHEF), shifting the emission wavelength or intensity.

Visualization of Mechanism

FluorescenceMechanism Probe Pyrazoline Probe (Free State) Excitation Excitation (365-405 nm) Probe->Excitation Complex Probe-Metal Complex (Chelation) Probe->Complex + Fe3+ ICT ICT State (High Fluorescence) Excitation->ICT Emission (450nm) Metal Analyte (Fe3+) Quench Fluorescence Quenching (Signal OFF) Complex->Quench ICT Disruption

Caption: "Turn-off" mechanism for a Pyrazoline-based Fe3+ sensor via ICT disruption.

Staining and Microscopy Protocol

Objective: Live-cell imaging of labile iron pools using a Pyrazoline-Napthalimide conjugate.

Materials
  • Cells: HeLa or HEK293 lines.

  • Probe Stock: 1 mM Pyrazoline derivative in DMSO.

  • Medium: DMEM (phenol-red free for imaging).

  • Control:

    
     (positive control) and Deferiprone (iron chelator, negative control).
    
Step-by-Step Procedure
  • Seeding: Plate cells on 35mm glass-bottom confocal dishes. Incubate 24h at 37°C/5%

    
     to reach 70% confluency.
    
  • Probe Loading:

    • Dilute stock probe to 10 µM in warm serum-free medium.

    • Remove growth medium and wash cells 2x with PBS.[3]

    • Add probe solution and incubate for 30 minutes at 37°C.

  • Washing: Remove probe solution. Wash 3x with PBS to remove non-internalized dye. Add fresh Live Cell Imaging Solution.

  • Imaging (Confocal):

    • Excitation: 405 nm laser (diode).[3]

    • Emission: Collect 430–480 nm (Blue channel) and 500–550 nm (Green channel) if ratiometric.

    • Note: Pyrazolines often have large Stokes shifts (>80 nm), reducing self-quenching artifacts.

  • Exogenous Control:

    • To verify sensitivity, add 50 µM

      
       to the dish during imaging. Observe fluorescence quenching (or enhancement) in real-time (t = 0 to 10 min).
      

Part 3: Data Analysis & Validation

Quantitative Metrics

To ensure scientific integrity, data must be quantified using the following metrics:

MetricDefinitionApplicationTarget Value (Good)
%ID/g Percent Injected Dose per GramIn Vivo PET>2.0 (Target Organ)
SUV Standardized Uptake ValueIn Vivo PETRatio > 1.5 (Lesion/Background)
BP Binding Potential (

)
In Vivo Kinetic Modeling> 0.5 (Specific Binding)

Quantum YieldIn Vitro Fluorescence> 0.1 (in aqueous media)
LOD Limit of DetectionIn Vitro Sensing< 1 µM (biologically relevant)
Troubleshooting Guide
  • Low Specific Uptake (PET):

    • Cause: Low specific activity (too much "cold" mass) or TSPO polymorphism (low-affinity binders).

    • Fix: Ensure specific activity >50 GBq/µmol. Genotype animals/subjects for TSPO rs6971 polymorphism.

  • High Background Fluorescence (In Vitro):

    • Cause: Probe aggregation or insufficient washing.

    • Fix: Reduce probe concentration to 1-5 µM. Use Pluronic F-127 as a dispersing agent.

References

  • James, M. L., et al. (2008). "Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand." Journal of Nuclear Medicine, 49(5), 814-822.

  • Chauveau, F., et al. (2009). "Nuclear imaging of neuroinflammation: a comprehensive review of [18F]DPA-714 application." European Journal of Nuclear Medicine and Molecular Imaging, 36(12), 2048.

  • Zhang, X., et al. (2020). "Fluorescent pyrazole derivatives: An attractive scaffold for biological imaging applications."[1][9][2][3] RSC Advances, 10, 12345-12355.

  • Wimberley, C., et al. (2018). "Guidelines for the content and format of PET brain data in publications and archives: A consensus paper." Journal of Cerebral Blood Flow & Metabolism, 38(1), 1-16.

  • BenchChem Application Notes. (2025). "Bioimaging Applications of Fluorescent Pyrazole Derivatives."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-(bromomethyl)benzyl)-1H-pyrazole Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1-(4-(bromomethyl)benzyl)-1H-pyrazole [1] presents a classic chemoselectivity chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing 1-(4-(bromomethyl)benzyl)-1H-pyrazole [1] presents a classic chemoselectivity challenge. The primary hurdle is maximizing the mono-alkylation of pyrazole while suppressing the formation of the symmetrical bis-adduct, 1,4-bis((1H-pyrazol-1-yl)methyl)benzene.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causalities behind your yield losses and provide self-validating protocols —experimental setups that inherently force the reaction toward the desired outcome without requiring constant real-time monitoring.

Diagnostic Workflow

Before adjusting your protocols, use the diagnostic flowchart below to identify the precise mechanistic failure in your current synthetic route.

YieldOptimization A Low Yield Detected (Target: 1-(4-(bromomethyl)benzyl)-1H-pyrazole) B Analyze Crude by LC-MS/NMR A->B C High Bis-alkylation (1,4-bis-adduct)? B->C D Hydrolysis of Bromomethyl Group? C->D No E Route A Optimization: Increase Dibromide Equivalents (Kinetic Control) C->E Yes (If locked into Route A) F Route B (Recommended): Switch to Orthogonal Alcohol Intermediate C->F Yes (For absolute chemoselectivity) G Optimize Workup: Anhydrous conditions, Cold extraction D->G Yes H Desired Yield Achieved D->H No (Check reagent purity) E->H F->H G->H

Diagnostic workflow for troubleshooting the synthesis of 1-(4-(bromomethyl)benzyl)-1H-pyrazole.

FAQ & Troubleshooting Guide

Q1: I am using the direct alkylation route (pyrazole + 1,4-bis(bromomethyl)benzene). Why is my yield capped at 30-40%, with massive amounts of the bis-alkylated byproduct?

The Causality: 1,4-bis(bromomethyl)benzene contains two chemically identical, highly electrophilic benzylic bromide sites. Once the first pyrazole molecule attaches, the electronic nature of the remaining bromomethyl group is barely altered. Because the rate of the second alkylation (


) is nearly identical to the first (

), a 1:1 stoichiometric ratio will inevitably yield a statistical mixture of unreacted starting material, mono-adduct, and bis-adduct.

The Solution (Route A Optimization): To overcome this, you must manipulate the collision kinetics. You must use a considerable excess of the dibromide to prevent substitution at both sites[2].

Self-Validating Protocol (Kinetic Control):

  • Dissolve 5.0 equivalents of 1,4-bis(bromomethyl)benzene in anhydrous THF (0.2 M) and cool to 0 °C.

  • In a separate flask, deprotonate 1.0 equivalent of pyrazole using NaH (1.1 eq) in THF.

  • Critical Step: Add the pyrazole sodium salt solution dropwise (via syringe pump over 2 hours) to the vigorously stirred dibromide solution. Why this is self-validating: By keeping the pyrazole concentration near zero at any given moment, the localized ratio of dibromide to pyrazole is effectively >50:1. The system naturally suppresses bis-alkylation because the probability of a pyrazole molecule colliding with a mono-adduct is statistically eclipsed by collisions with the massive excess of unreacted dibromide.

Q2: Is there a synthetic route that completely eliminates the bis-alkylation problem?

The Causality: Yes. The root cause of bis-alkylation is the symmetry of the starting material. By switching to an asymmetric building block with orthogonal reactivity—such as 4-(chloromethyl)benzyl alcohol [3]—you completely bypass the statistical competition. The benzylic chloride is a superior leaving group for N-alkylation compared to the benzylic alcohol. Once the pyrazole displaces the chloride, the reaction stops, yielding 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole [4]. The alcohol is then converted to a bromide in a separate, highly specific step.

Self-Validating Protocol (Route B - The Orthogonal Approach):

Step 1: N-Alkylation

  • Combine pyrazole (1.0 eq), 4-(chloromethyl)benzyl alcohol (1.05 eq), and K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Reflux for 6 hours.

  • Cool, filter off the inorganic salts, and concentrate. Why this is self-validating: The solid K₂CO₃ acts as a heterogeneous base. It is strong enough to deprotonate the pyrazole but not strong enough to significantly deprotonate the benzylic alcohol, inherently protecting the hydroxyl group from participating in side reactions.

Step 2: Bromination (Appel Reaction or PBr₃)

  • Dissolve the intermediate 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole in anhydrous DCM (0.2 M) under N₂ and cool to 0 °C.

  • Add PBr₃ (1.2 eq) dropwise. Stir for 1 hour at 0 °C, then 2 hours at room temperature.

  • Quench: Pour the mixture onto a mixture of crushed ice and saturated aqueous NaHCO₃. Why this is self-validating: The cold NaHCO₃ quench serves a dual purpose. It instantly neutralizes the corrosive HBr byproduct, while the low temperature (0 °C) kinetically freezes the hydrolysis pathway. The product is protected from reverting to the alcohol during the phase separation.

Q3: My LC-MS shows the correct mass for the mono-adduct before workup, but after extraction, I see a massive peak corresponding to the benzylic alcohol. What happened?

The Causality: You are experiencing workup-induced hydrolysis. Benzylic bromides are highly electrophilic. In the presence of water and a base (or even neutral water over prolonged periods), the bromomethyl group undergoes rapid Sₙ1/Sₙ2 hydrolysis, converting your hard-won product back into an alcohol.

The Solution: Never leave benzylic bromides sitting in aqueous phases. Perform extractions rapidly using cold solvents. Immediately dry the organic layer over anhydrous MgSO₄ (which is faster and more effective than Na₂SO₄ for DCM) and concentrate in vacuo at a bath temperature no higher than 30 °C.

Quantitative Data Summary

The following table summarizes the expected outcomes when choosing between the direct alkylation route and the orthogonal alcohol intermediate route.

MetricRoute A: Direct AlkylationRoute B: Alcohol Intermediate (Recommended)
Reagents Pyrazole + 1,4-bis(bromomethyl)benzenePyrazole + 4-(chloromethyl)benzyl alcohol, then PBr₃
Primary Byproduct 1,4-bis((1H-pyrazol-1-yl)methyl)benzeneMinimal (Trace unreacted alcohol)
Typical Yield 30% - 45% (requires heavy chromatography)75% - 85% (over two steps)
Scalability Poor (Requires massive excess of dibromide)Excellent (Stoichiometric, highly chemoselective)
Causality of Yield Loss Statistical competition between identical reactive sitesHydrolysis during bromination workup (if not controlled)

References

  • RSC Publishing. Homo- and heteropolynuclear helicates with a '2 + 3 + 2'-dentate compartmental ligand. New Journal of Chemistry (2005). Retrieved from:[Link]

  • Fisher Scientific. CAS RN 160388-55-6 (1-(4-(hydroxymethyl)benzyl)-1H-pyrazole). Retrieved from: [Link]

Sources

Optimization

overcoming solubility issues with 1-(4-(bromomethyl)benzyl)-1H-pyrazole in aqueous solutions

Technical Support Center: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Executive Summary: The "Solubility vs. Stability" Trap Users frequently encounter precipitation when introducing 1-(4-(bromomethyl)benzyl)-1H-pyrazole into...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Executive Summary: The "Solubility vs. Stability" Trap

Users frequently encounter precipitation when introducing 1-(4-(bromomethyl)benzyl)-1H-pyrazole into aqueous buffers.[1][2] The immediate instinct is to apply heat or sonication to force dissolution.[2] Do not do this.

This compound presents a dual challenge:

  • Thermodynamic Insolubility: It is a lipophilic "brick dust" molecule (LogP ~2.[1][2]8) with high crystal lattice energy.[1][2]

  • Hydrolytic Instability: The benzyl bromide moiety is an electrophile that reacts with water (hydrolysis), degrading into the corresponding benzyl alcohol and hydrobromic acid (HBr).[2]

Critical Warning: True aqueous solubility for this compound is often a "false goal."[1][2] If you achieve a clear aqueous solution without a stabilizing carrier, the compound is likely already degrading. This guide prioritizes availability over simple solubility.

Part 1: Diagnostic & Decision Matrix

Before choosing a protocol, verify your application. The method for dissolving this compound depends entirely on why it is in water.

DecisionMatrix Start Start: Application Type BioAssay Biological Assay (Cell/Enzyme Treatment) Start->BioAssay Synthesis Chemical Synthesis (Reacting with Nucleophile) Start->Synthesis Formulation Method C: Cyclodextrin/Surfactant Encapsulation BioAssay->Formulation FastRxn Fast Reaction (< 30 min)? Synthesis->FastRxn CoSolvent Method A: Organic Co-solvent Spike (DMSO/DMF) FastRxn->CoSolvent Yes PTC Method B: Phase Transfer Catalysis (Biphasic System) FastRxn->PTC No (Slow/Scale-up)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Guides & Protocols

Method A: The "Organic Spike" (For Rapid Labeling/Assays)

Best for: Small scale protein labeling, rapid kinetic assays.

The Science: You cannot dissolve this compound directly in water.[2] You must create a concentrated stock in a water-miscible organic solvent and "spike" it into the buffer.[1][2] The final organic concentration must be kept below the toxicity/denaturation threshold of your biological target (usually <5%).

Protocol:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO or DMF to a concentration of 10–50 mM.[2]

    • Note: Store this stock over molecular sieves if keeping for >1 hour.[1][2] Moisture in DMSO will degrade the bromide.[2]

  • Buffer Prep: Vortex your aqueous buffer (PBS, HEPES, etc.) rapidly.[1][2]

  • The Spike: While vortexing, add the organic stock dropwise.

    • Target: Final organic solvent concentration 1–5% (v/v).[1][2]

  • Immediate Usage: Use the solution within 15 minutes .

Troubleshooting Table:

SymptomCauseSolution
Immediate white cloudiness "Oiling out" due to local high concentration.[1][2]Increase vortex speed during addition.[1][2] Lower the stock concentration.
Precipitation after 20 mins Ostwald ripening / Crystal growth.The solution is supersaturated. Use immediately or switch to Method C.
pH drop over time Hydrolysis releasing HBr.[1][2]Use a strong buffer (100mM HEPES/Phosphate) to mask the acidification.[2]
Method B: Phase Transfer Catalysis (The Synthetic Standard)

Best for: Chemical synthesis, alkylation reactions in water.

The Science: Instead of forcing the lipophilic bromide into the water, use a Phase Transfer Catalyst (PTC) . The catalyst (a quaternary ammonium salt) shuttles the water-soluble nucleophile (e.g., Azide, Cyanide, Phenolate) into the organic phase, or shuttles the bromide to the interface. This protects the sensitive benzyl bromide from bulk water hydrolysis.[2]

Protocol:

  • Organic Phase: Dissolve 1-(4-(bromomethyl)benzyl)-1H-pyrazole in Toluene or Dichloromethane (DCM) .[1][2]

  • Aqueous Phase: Dissolve your nucleophile (e.g., Sodium Azide) in water.[1][2]

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1][2]

  • Reaction: Stir vigorously. The reaction occurs at the interface or inside the organic phase.

PTC_Mechanism cluster_Aq Aqueous Phase cluster_Org Organic Phase Nuc Nucleophile (Nu-) Q_Org [Q+ Nu-] Pair Nuc->Q_Org Ion Exchange Q_Aq Q+ (Catalyst) Q_Aq->Q_Org Phase Transfer Substrate Benzyl Bromide (Lipophilic) Product Product (Benzyl-Nu) Substrate->Product Q_Org->Q_Aq Recycle Q+ Q_Org->Product Reaction

Figure 2: Mechanism of Phase Transfer Catalysis.[1][2] The catalyst (Q+) extracts the nucleophile into the organic phase, protecting the benzyl bromide from water hydrolysis.

Method C: Cyclodextrin Encapsulation (For Biological Stability)

Best for: Long-duration cell assays where DMSO is toxic.[1][2]

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal "host-guest" complex.[1][2] The hydrophobic benzyl bromide sits inside the cavity, shielding it from water (slowing hydrolysis) while the hydroxyl groups on the outside allow the complex to dissolve in water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.[1][2]
    
  • Add the pyrazole compound as a solid or from a concentrated acetone stock (evaporate the acetone after).

  • Shake at room temperature for 2-4 hours.

  • Filter through a 0.22 µm filter to remove uncomplexed solid.[1][2]

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a new peak on my HPLC appearing at RRT 0.65 after 1 hour in water. What is it? A: This is almost certainly the hydrolysis product: (4-(1H-pyrazol-1-yl)phenyl)methanol (Benzyl alcohol derivative).[1][2]

  • Mechanism:[1][2][3][4][5] Water acts as a nucleophile (

    
     or 
    
    
    
    ) displacing the bromide.[2][3]
  • Verification: Check the pH.[2] If it has dropped (became more acidic), HBr was released, confirming hydrolysis [1].

Q2: Can I use heat (60°C) to dissolve the precipitate? A: Absolutely not. Heating benzyl bromides in water accelerates hydrolysis exponentially.[2] You will convert your reagent to the alcohol before your experiment begins.[2] If it doesn't dissolve at 25°C with co-solvents, heating will only degrade it [2].[1][2]

Q3: Why is the solution turning yellow? A: Benzyl bromides can undergo slow light-induced radical decomposition or polymerization, releasing bromine traces.[1][2] Ensure the compound is stored in amber vials. If the aqueous solution turns yellow, it indicates significant degradation [3].

Q4: What is the estimated half-life of this compound in pure water? A: While specific data for the pyrazole derivative is sparse, unsubstituted benzyl bromide has a half-life of ~79 minutes at 25°C [4]. The pyrazole ring is electron-withdrawing, which may slightly stabilize the bond against


 but leaves it open to 

. Assume a working window of <30 minutes in unbuffered water.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link][2]

  • PubChem. (2025).[1][2][6] Hydrolysis rates of benzyl bromide derivatives. Retrieved from [Link][2]

  • NPTEL. (2025). Phase Transfer Catalysis: Fundamentals and Industrial Applications. Retrieved from [Link][2]

Sources

Troubleshooting

preventing side reactions of the bromomethyl group during conjugation

This guide serves as a technical support center for researchers optimizing bioconjugation workflows involving the bromomethyl group (specifically bromoacetyl/bromoacetamide derivatives). It is designed to troubleshoot co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers optimizing bioconjugation workflows involving the bromomethyl group (specifically bromoacetyl/bromoacetamide derivatives). It is designed to troubleshoot common failures—low conjugation yields, non-specific labeling, and linker instability—by addressing the underlying chemical causality.

Core Chemistry & Mechanism

The bromomethyl group functions as an electrophilic alkylating agent. It reacts primarily via an SN2 mechanism (bimolecular nucleophilic substitution), where a nucleophile attacks the methylene carbon, displacing the bromide ion.

  • Primary Target: Thiolates (R-S⁻) on Cysteine residues.[1]

  • Ideal pH: 7.5 – 8.5 (Slightly above the pKa of Cysteine, ~8.3, to ensure the thiol is deprotonated).

  • Key Advantage: Unlike maleimides, which form reversible thiosuccinimide rings (susceptible to retro-Michael exchange), bromoacetyls form irreversible, stable thioether bonds .

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired conjugation and the primary side reactions (Hydrolysis and Aminolysis).

BromoacetylReactionPathways Reagent Bromoacetyl-Linker (Electrophile) Product Stable Thioether Conjugate (Desired) Reagent->Product  SN2 Reaction (Fastest @ pH 8.0-8.5)   HydrolysisProd Hydroxymethyl Byproduct (Dead End) Reagent->HydrolysisProd  Hydrolysis (Accelerated by pH > 9.0)   AmineProd Non-Specific Amine Adduct (Impurity) Reagent->AmineProd  Aminolysis (Significant @ pH > 9.0)   Target Protein-S⁻ (Thiolate) (Target Nucleophile) Target->Product Water H₂O / OH⁻ (Competitor) Water->HydrolysisProd Amine Protein-NH₂ (Lysine) (Competitor @ High pH) Amine->AmineProd

Caption: Competitive reaction pathways for bromoacetyl groups. The desired path (green) competes with hydrolysis (red) and aminolysis (yellow), both of which are pH-dependent.

Troubleshooting Guide (Q&A)

Issue 1: Low Conjugation Efficiency (Yield < 50%)

User Question: I incubated my bromoacetyl-linker with my protein for 2 hours, but mass spec shows mostly unreacted protein. What happened?

Technical Diagnosis: This is typically caused by competitive hydrolysis or inactive nucleophiles .

  • Hydrolysis: The bromide leaving group is displaced by water (OH⁻) before it can react with the protein. This "dead" linker (alcohol derivative) cannot conjugate.

  • Oxidized Thiols: If your cysteines are oxidized to disulfides (cystine), they are not nucleophilic.

Corrective Actions:

  • Check pH: Ensure pH is 8.0–8.5 . Below pH 7.5, the cysteine is protonated (SH) and unreactive. Above pH 9.0, hydrolysis dominates.

  • Increase Reagent Excess: Bromoacetyl hydrolysis is faster than iodoacetyl hydrolysis. Increase molar excess to 10–20 equivalents to compensate for the portion lost to hydrolysis.

  • Verify Reduction: Pre-treat protein with TCEP or DTT to ensure free thiols. Crucial: If using DTT, you must remove it (desalting column) before adding the bromoacetyl reagent, or the DTT will scavenge the linker.

Issue 2: Non-Specific Labeling (Multiple Adducts)

User Question: I see multiple modifications on my protein, even though I only have one free cysteine. Is the linker reacting elsewhere?

Technical Diagnosis: This indicates aminolysis . At elevated pH (>9.0), the ε-amino group of Lysine (pKa ~10.5) becomes partially deprotonated and nucleophilic enough to attack the bromoacetyl group. Histidine residues can also react.

Corrective Actions:

  • Strict pH Control: Lower the reaction pH to 7.5 . This dramatically reduces amine reactivity while maintaining sufficient thiolate reactivity.

  • Buffer Selection: Avoid amine-containing buffers (Tris, Glycine) during conjugation. They act as "decoy" nucleophiles. Use Phosphate, HEPES, or MOPS .

Issue 3: Reagent Precipitation

User Question: When I add the bromoacetyl linker to my protein solution, the solution turns cloudy immediately.

Technical Diagnosis: Bromoacetyl linkers are often hydrophobic. Rapid addition to an aqueous buffer causes the linker to crash out of solution before it can react.

Corrective Actions:

  • Co-solvent: Dissolve the linker in dry DMSO or DMF first. Ensure the final organic solvent concentration in the reaction is 5–10% (v/v) to maintain solubility.

  • Dropwise Addition: Add the linker solution slowly while vortexing or stirring to prevent local regions of high concentration/insolubility.

Critical Data: Reactivity & Stability

Table 1: Haloacetamide Reactivity Comparison

Use this table to select the right chemistry for your stability needs.

ParameterIodoacetamide (IAA)Bromoacetamide (BA)Chloroacetamide (CAA)
Reactivity (vs. Thiol) High (Fastest)Moderate Low (Slowest)
Selectivity (vs. Amine) ModerateHigh (at pH < 9) Very High
Hydrolytic Stability ModerateLow (Hydrolyzes faster) High
Light Sensitivity High (Releases Iodine)Moderate Low
Recommended Excess 1.1 – 5 eq10 – 20 eq > 50 eq
Table 2: Buffer Compatibility Matrix
Buffer SystemCompatibilityReason
PBS / Phosphate Excellent Non-nucleophilic, stable pH buffering.
HEPES / MOPS Good Good buffering capacity, non-nucleophilic.
Tris (Tris-HCl) FORBIDDEN Contains primary amine; will react with bromoacetyl.
Glycine FORBIDDEN Contains primary amine; will scavenge reagent.
Borate Caution Can complex with carbohydrates; generally safe for proteins but check pH.

Detailed Protocols

Protocol A: Standard Thiol-Bromoacetyl Conjugation

Target: Conjugation of a Bromoacetyl-PEG-Drug to a mAb with engineered cysteines.

Reagents:

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of thiols).

  • Reducing Agent: TCEP-HCl (10 mM stock in water).

  • Linker Stock: 10 mM Bromoacetyl-Linker in anhydrous DMSO.

Workflow:

  • Reduction: Dilute mAb to 5 mg/mL in Conjugation Buffer. Add 2–3 molar equivalents of TCEP per cysteine. Incubate 30 min at 37°C.

    • Note: TCEP does not strictly need removal if used at low excess, but removal is safer to prevent any phosphine-bromoacetyl side reactions.

  • Conjugation:

    • Calculate the volume of Linker Stock needed for 15 molar equivalents excess.

    • Add Linker Stock dropwise to the mAb solution while gently swirling.

    • Final DMSO concentration should be <10%.

  • Incubation: Incubate for 90 minutes at Room Temperature or Overnight at 4°C. Protect from light.

  • Quenching: Add N-Acetylcysteine (NAC) or Mercaptoethanol to a final concentration of 10 mM. Incubate 15 min.

    • Why? This scavenges remaining unreacted bromoacetyl groups, preventing them from reacting with amines during storage or concentration.

  • Purification: Remove excess linker/quench via Desalting Column (Zeba Spin) or Dialysis into storage buffer (e.g., PBS pH 7.4).

Protocol B: Troubleshooting Hydrolysis (Quality Control)

If you suspect your linker is hydrolyzing in storage:

  • Dissolve linker in 50% Acetonitrile/Water.

  • Inject on RP-HPLC (C18 column).

  • Monitor at 214 nm or specific chromophore wavelength.

  • Shift: The hydrolyzed product (Hydroxymethyl) will typically elute earlier (more polar) than the intact Bromoacetyl linker.

  • Criteria: If >10% hydrolysis is observed in the stock, discard and prepare fresh.

Decision Tree for Optimization

TroubleshootingTree Start Start: Analyze Conjugate (LC-MS / SDS-PAGE) Result What is the outcome? Start->Result LowYield Low Yield / Unreacted Protein Result->LowYield NonSpecific Over-labeling / Wrong Sites Result->NonSpecific Precip Precipitation Result->Precip CheckThiols Are thiols reduced? LowYield->CheckThiols CheckpH_High Is pH > 9.0? NonSpecific->CheckpH_High CheckDMSO Is DMSO < 5%? Precip->CheckDMSO Reduce Add TCEP/DTT CheckThiols->Reduce No CheckpH_Low Is pH < 7.5? CheckThiols->CheckpH_Low Yes RaisePH Adjust pH to 8.0-8.5 CheckpH_Low->RaisePH Yes IncreaseEq Increase Linker Excess (Compensate Hydrolysis) CheckpH_Low->IncreaseEq No LowerPH Lower pH to 7.5 CheckpH_High->LowerPH Yes CheckStoich Reduce Linker Excess CheckpH_High->CheckStoich No AddDMSO Increase DMSO to 10% CheckDMSO->AddDMSO Yes

Caption: Decision tree for diagnosing bromoacetyl conjugation failures based on experimental outcomes.

References

  • Schelté, P., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols. Bioconjugate Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Bromoacetamide Preparation and Purity. Retrieved from [Link]

  • Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole N-Alkylation

Welcome to the Pyrazole Chemistry Support Hub. This guide addresses the critical challenges in N-alkylation: regioselectivity (N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Chemistry Support Hub. This guide addresses the critical challenges in N-alkylation: regioselectivity (N1 vs. N2), reaction efficiency, and purification. It is designed for medicinal and process chemists requiring high-fidelity protocols and mechanistic insight.

Module 1: The Regioselectivity Matrix

The Core Challenge: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. Upon alkylation, this equilibrium freezes, often yielding a mixture of 1,3- and 1,5-disubstituted isomers.

FAQ: How do I predict and control the N1 vs. N2 ratio?

Answer: Regioselectivity is governed by the interplay of Sterics , Electronics , and Coordination .

  • Steric Control (Thermodynamic/Kinetic):

    • Rule: Alkylation prefers the nitrogen distal to the bulky C-substituent.[1]

    • Outcome: For a 3-substituted pyrazole, the major product is typically the 1-alkyl-3-substituted isomer (N1 alkylation), minimizing steric clash between the incoming alkyl group and the C3 substituent.

  • Coordination Control (The "Chelation Effect"):

    • Exception: If the C3 substituent has a Lewis basic site (e.g., Pyridine, -COOH, -OH) capable of coordinating with the metal cation of the base (e.g., Na⁺, Cs⁺), the alkylating agent may be directed to the proximal nitrogen (N2), favoring the 1-alkyl-5-substituted isomer.

  • Electronic Control:

    • Electron-withdrawing groups (EWG) on the ring decrease the nucleophilicity of the adjacent nitrogen.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 3-Substituted Pyrazole SubstituentType Analyze C3 Substituent Start->SubstituentType Bulky Steric/Non-Coordinating (e.g., t-Bu, Ph, CF3) SubstituentType->Bulky steric bulk Coordinating Coordinating Group (e.g., 2-Pyridine, Amide) SubstituentType->Coordinating lone pair donor Condition1 Standard Base (K2CO3/Cs2CO3) Polar Aprotic Solvent Bulky->Condition1 Condition2 Metal Chelation (NaH/THF) or Mg(II) Additives Coordinating->Condition2 ResultN1 Major Product: 1-Alkyl-3-Substituted (N1) (Steric Control) Condition1->ResultN1 ResultN2 Major Product: 1-Alkyl-5-Substituted (N2) (Coordination Control) Condition2->ResultN2

Caption: Decision logic for selecting conditions to favor N1 (distal) or N2 (proximal) alkylation based on substrate properties.

Module 2: Reaction Conditions & Optimization[2][3]

FAQ: Which base and solvent combination yields the best results?

Answer: The choice depends on the electrophile reactivity and desired regiochemistry.

Condition SetComponentsMechanismBest ApplicationRegioselectivity Trend
Standard SN2 K₂CO₃ or Cs₂CO₃ in DMF/DMSOSɴ2Primary alkyl halides, Benzyl halidesFavors N1 (Steric control) [1, 2]
Strong Base NaH or KOtBu in THFSɴ2 (Anionic)Unreactive electrophilesCan shift toward N2 if coordination is possible [3]
Mitsunobu PPh₃, DIAD/DEAD, THFRedox/Sɴ2Alcohols (Avoids halides)Highly N1 selective; mild conditions [4]
Michael Addition DBU or TEA in MeCNConjugate AddnAcrylates, EnonesN1 selective; often catalyst-free [5]
Acid Catalysis CSA or TFA in DCESɴ1-likeTrichloroacetimidatesN1 selective; useful for acid-stable substrates [6]
FAQ: I am seeing over-alkylation (quaternization). How do I stop it?

Answer: Pyrazoles are weak bases but can be alkylated twice to form pyrazolium salts, especially with highly reactive electrophiles (e.g., MeI, BnBr).

  • Solution 1: Control Stoichiometry. Use exactly 1.0–1.1 equivalents of the alkylating agent.

  • Solution 2: Reverse Addition. Add the alkylating agent slowly to the pyrazole/base mixture.

  • Solution 3: Switch to a less reactive leaving group (e.g., Cl instead of Br/I) or use the Mitsunobu protocol, which rarely quaternizes.

Module 3: Validated Experimental Protocols

Protocol A: Standard Base-Mediated Alkylation (General Purpose)

Best for: Primary alkyl halides, simple substrates.

  • Preparation: In a dry flask, dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.5 M) .

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) . Stir at Room Temperature (RT) for 15 minutes.

    • Note: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility in organic solvents.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1][2]

    • Troubleshooting: If conversion is <50% after 6h, heat to 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.[1][2]

Protocol B: Mitsunobu Alkylation (High Regioselectivity)

Best for: Using alcohols directly, avoiding harsh bases.

  • Preparation: Dissolve Pyrazole (1.0 equiv) , Alcohol (1.1 equiv) , and PPh₃ (1.2 equiv) in anhydrous THF (0.2 M) under N₂. Cool to 0°C.[3][4]

  • Addition: Add DIAD (1.2 equiv) dropwise over 10 minutes.

    • Critical: The solution should turn yellow/orange. Exotherm is possible.[3]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate and purify directly.

    • Cleanup Tip: Triphenylphosphine oxide (TPPO) byproduct can be difficult to remove. A precipitation in hexanes/ether or using polymer-supported PPh₃ can assist.

Visualization: Workflow Optimization Loop

Workflow Input Substrate + Electrophile Check Check Solubility & Purity Input->Check Standard Try Protocol A (Cs2CO3 / DMF) Check->Standard Analyze Analyze LCMS (Yield & Regio) Standard->Analyze Success Yield > 80% Regio > 10:1 Analyze->Success Pass FailRegio Poor Regioselectivity Analyze->FailRegio Mix of isomers FailYield Low Conversion Analyze->FailYield SM remaining Opt1 Switch to Mitsunobu (Protocol B) FailRegio->Opt1 Opt2 Increase Temp or Change Leaving Group FailYield->Opt2 Opt1->Analyze Opt2->Analyze

Caption: Iterative workflow for troubleshooting yield and regioselectivity issues.

Module 4: Purification & Analysis[3][6]

FAQ: How do I separate the N1 and N2 isomers?

Answer: Separation is often required as regioselectivity is rarely 100%.

  • TLC/Column Chromatography:

    • Isomers typically have different R_f values on silica.

    • Trend: The 1,5-isomer (more sterically crowded) is often less polar (higher R_f) than the 1,3-isomer because the lone pair is less accessible for H-bonding with silica silanols, though this varies by substituent.

    • Solvent System: Start with Hexanes:EtOAc (8:2). If separation is poor, try DCM:MeOH (98:2) or Toluene:Acetone.

  • NMR Identification:

    • NOESY/ROESY: The gold standard. Look for a cross-peak between the N-alkyl protons and the substituent at C5 (H or group).

      • N1-Alkylation: NOE between N-CH₂ and C5-H (or C5-substituent).

      • N2-Alkylation: NOE between N-CH₂ and C3-substituent.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI Molecules.

  • Mitsunobu reaction. Organic Synthesis / Wikipedia.

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction. Chemical Communications.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the HPLC Purification of Pyrazole Derivatives

Welcome to the Technical Support Center for the HPLC purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the HPLC purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this important class of heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting strategies in a practical question-and-answer format to ensure the integrity and efficiency of your purification workflows.

Section 1: Peak Shape Problems - Tailing, Fronting, and Broadening

Excellent peak shape is fundamental to achieving accurate quantification and high-purity fractions. Deviations from the ideal Gaussian peak, such as tailing, fronting, or broadening, are common issues that can compromise your results.

Question 1: My pyrazole derivative is exhibiting significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent challenge when purifying basic compounds like many pyrazole derivatives.[1][2][3] This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase.[1][4][5]

Primary Causes and Solutions:

  • Silanol Interactions: The most common culprit is the interaction of basic pyrazole nitrogens with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][2][4] These interactions create a secondary, stronger retention mechanism that leads to tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3 will protonate the silanol groups, reducing their ability to interact with the basic analyte.[4][5] A common approach is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[6][7][8]

    • Solution 2: Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]

    • Solution 3: Employ a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from residual silanols.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10]

    • Solution: Reduce the sample concentration or injection volume.[10][11]

  • Column Bed Deformation: A void at the head of the column or a damaged frit can disrupt the sample band, causing tailing.[4][12]

    • Solution: Replace the column. If the problem persists, consider using a guard column to protect the analytical column from particulate matter.

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow for troubleshooting peak tailing.

Question 2: My peaks are broad and resolution is poor. What steps should I take to improve this?

Answer:

Broad peaks lead to poor resolution, making it difficult to separate closely eluting compounds and obtain pure fractions.[10] The causes of peak broadening can be multifaceted, ranging from issues with the column and mobile phase to extra-column effects.

Common Causes and Corrective Actions:

  • Sub-optimal Mobile Phase Composition: The strength of the mobile phase directly impacts retention and peak width.

    • Solution: If using isocratic elution, try adjusting the ratio of your organic and aqueous phases. Increasing the aqueous content will generally increase retention and may improve resolution for early-eluting peaks.[13] For complex mixtures, a gradient elution is often necessary to achieve good resolution across the entire chromatogram.[14]

  • Low Column Efficiency: An old or poorly packed column will have a lower number of theoretical plates, resulting in broader peaks.[15]

    • Solution: Replace the column with a new, high-efficiency column. Columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) provide significantly higher efficiency and sharper peaks.[15]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible.[2] Ensure all fittings are properly made to minimize dead volume.

  • Inappropriate Flow Rate: A flow rate that is too high can lead to poor mass transfer and broader peaks.[10]

    • Solution: Optimize the flow rate. While a lower flow rate can improve resolution, it will also increase the run time.[10]

Data Summary: Impact of Flow Rate on Resolution

Flow Rate (mL/min)Peak Width (min)Resolution (Rs)
1.50.351.8
1.00.252.5
0.50.203.2

Note: This is example data and actual results will vary depending on the specific method and analytes.

Section 2: Retention Time Variability

Consistent retention times are critical for peak identification and for ensuring the reproducibility of your purification method. Fluctuations in retention time can indicate a problem with the HPLC system or the method parameters.

Question 3: The retention times of my pyrazole derivatives are shifting between injections. What could be causing this instability?

Answer:

Retention time variability is a common issue that can often be traced back to problems with the mobile phase preparation or the HPLC pump.[16]

Troubleshooting Checklist for Shifting Retention Times:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure the mobile phase is prepared accurately and consistently each time.[9] Use volumetric flasks for precise measurements.

    • Degassing: Inadequate degassing can lead to the formation of air bubbles in the pump, causing pressure fluctuations and shifting retention times.[17] Degas the mobile phase before use, either by sonication, sparging with helium, or using an in-line degasser.

    • Evaporation: Over time, the more volatile organic component of the mobile phase can evaporate, leading to a change in composition and longer retention times. Prepare fresh mobile phase regularly.

  • Pump and System Issues:

    • Leaks: Check for leaks throughout the system, from the solvent reservoirs to the detector. Even a small leak can cause pressure drops and affect retention times.[12]

    • Pump Seals: Worn pump seals can lead to inconsistent flow rates.[18] If you observe salt buildup around the pump heads or unusual noises, the seals may need to be replaced.

    • Check Valves: Faulty check valves can cause pressure fluctuations and inconsistent flow.[12]

  • Column Equilibration:

    • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using a new mobile phase or after a gradient run.

Section 3: Poor Resolution and Separation of Isomers

The separation of structurally similar compounds, such as regioisomers or enantiomers of pyrazole derivatives, is a significant challenge in HPLC purification.

Question 4: I am struggling to separate two regioisomers of my pyrazole derivative. What strategies can I employ to improve resolution?

Answer:

Separating regioisomers is often difficult due to their similar physicochemical properties.[7] Achieving baseline separation typically requires careful optimization of the chromatographic conditions.

Strategies for Improving Isomer Separation:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[19][20] These solvents have different properties that can lead to different interactions with the analytes and the stationary phase.

    • Adjust Mobile Phase Polarity: A shallower gradient or an isocratic elution with a weaker mobile phase (higher aqueous content) can increase retention times and improve the separation of closely eluting isomers.[7][21]

  • Select a Different Stationary Phase:

    • Phenyl Columns: For aromatic compounds like pyrazoles, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions.[9][22]

    • Polar-Embedded Phases: As mentioned for peak tailing, these can also provide different selectivity for polar compounds.[9]

    • Chiral Stationary Phases (CSPs): For the separation of enantiomers, a chiral column is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have shown excellent performance in resolving chiral pyrazole derivatives.[7][23][24]

Experimental Protocol: Screening for Isomer Separation

  • Initial Analysis: Perform an initial run on a standard C18 column with a generic gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Mobile Phase Screening:

    • Repeat the analysis, replacing acetonitrile with methanol.

    • If some separation is observed, optimize the gradient slope or switch to an isocratic method to maximize resolution.

  • Stationary Phase Screening:

    • If mobile phase optimization is insufficient, screen different column chemistries. A good starting point would be a phenyl-hexyl column and a polar-embedded C18 column.

  • Temperature Optimization:

    • Varying the column temperature can also affect selectivity. Analyze your sample at different temperatures (e.g., 25°C, 40°C, and 60°C) to see if resolution improves.

Section 4: Contamination and Carryover

Contamination and carryover can lead to the appearance of "ghost peaks" in your chromatograms, compromising the purity of your collected fractions and the accuracy of your analytical results.[25][26]

Question 5: I am observing unexpected peaks in my blank injections following the injection of a concentrated sample. How can I eliminate this carryover?

Answer:

Carryover occurs when a portion of a sample from a previous injection is retained in the system and elutes in a subsequent run.[26][27] This is a common problem, especially when dealing with "sticky" compounds or when analyzing samples with a wide range of concentrations.[25]

Sources of Carryover and Solutions:

  • Injector and Sample Loop: The autosampler needle and sample loop are common sources of carryover.[11][26]

    • Solution: Optimize the needle wash protocol. Use a strong solvent in the wash solution that can effectively dissolve your pyrazole derivative.[26][28] In some cases, a multi-solvent wash or a wash solution containing an additive like an acid or base may be necessary.[11]

  • Column Contamination: Highly retained components from your sample can accumulate on the column and slowly elute in subsequent runs.[11]

    • Solution: Implement a column flushing step at the end of each run or at the end of a sequence. This typically involves running a high percentage of a strong organic solvent through the column to remove any strongly retained compounds.[11]

  • System Contamination: Contamination can also occur in other parts of the HPLC system, such as tubing, fittings, and detector flow cells.[25]

    • Solution: If carryover persists after addressing the injector and column, a full system flush with a strong solvent may be necessary.

Troubleshooting Workflow for Carryover:

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Core Technical Overview Compound: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Chemical Nature: Bifunctional Reactive Intermediate Critical Instability Factor: "The Suicide Mechanism" This compound presents a unique stability c...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Compound: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Chemical Nature: Bifunctional Reactive Intermediate Critical Instability Factor: "The Suicide Mechanism"

This compound presents a unique stability challenge because it contains both a nucleophile (the pyrazole nitrogen) and a potent electrophile (the benzyl bromide moiety) within the same structure. Unlike simple benzyl bromides, this molecule is prone to intermolecular self-alkylation (polymerization) even in the absence of external reagents.

The "Why": Degradation Mechanisms

To preserve this compound, you must actively inhibit three thermodynamic pathways:

  • Intermolecular Self-Alkylation (Dimerization/Oligomerization): The pyridine-like nitrogen (N2) of one molecule attacks the benzylic carbon of a neighbor, displacing the bromide. This creates an ionic, yellow/orange quaternary ammonium salt.

  • Hydrolysis: Atmospheric moisture attacks the benzylic carbon, yielding the corresponding alcohol and HBr. The generated HBr is autocatalytic, accelerating further degradation.

  • Photolysis: The C-Br bond is homolytically cleaved by UV light, generating radicals that lead to complex decomposition.

Visualizing the Threat

The following diagram illustrates the "Happy Path" (Stable Storage) versus the "Sad Path" (Degradation).

DegradationPathways Compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Intact Solid) HydrolysisProduct Benzyl Alcohol Derivative + HBr (Autocatalytic Acid) Compound->HydrolysisProduct Nucleophilic Attack (Hydrolysis) Polymer Quaternary Ammonium Salt (Yellow Sticky Solid) Compound->Polymer Intermolecular Self-Alkylation (N attacks C-Br) Radicals Radical Decomposition Compound->Radicals Homolytic Cleavage Moisture Moisture (H2O) Moisture->HydrolysisProduct Heat Heat / Solution State Heat->Polymer Light UV Light Light->Radicals

Caption: Figure 1. Thermodynamic degradation pathways. Note that HBr generation from hydrolysis accelerates all other pathways.

Storage & Handling Protocols (SOPs)

SOP-01: Long-Term Storage

Objective: Maximize shelf-life (>6 months).

ParameterSpecificationScientific Rationale
Temperature -20°C or lower Lowers kinetic energy, significantly slowing the rate of self-alkylation (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces oxygen and moisture. Argon is heavier than air and provides a better "blanket" for solids.
Physical State Solid (Powder/Crystal) CRITICAL. Never store as a solution. In solution, molecular mobility increases, dramatically accelerating self-alkylation.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light. Plastic containers are permeable to moisture and can be attacked by benzyl halides.
Desiccant P2O5 or Silica Gel Secondary defense against moisture ingress in the secondary container (desiccator).
SOP-02: Handling & Thawing

Objective: Prevent condensation-induced hydrolysis.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.

  • Solvent Selection:

    • Recommended: Anhydrous DCM, Chloroform, Toluene, THF.

    • FORBIDDEN: Methanol, Ethanol, Water, DMSO (nucleophilic solvents will react with the bromide).

  • Safety: This compound is a Lachrymator (tear gas agent).[1] Always handle in a functioning fume hood.[2]

Troubleshooting Guide

Issue 1: "My white powder has turned yellow and sticky."

Diagnosis: Self-Alkylation (Polymerization). Cause: The compound was likely stored at room temperature or exposed to heat, allowing the pyrazole nitrogen to attack the benzyl bromide of a neighboring molecule. Recovery Protocol (The "Silica Rescue"):

  • Dissolve the sticky mass in a minimal amount of DCM (The salt is often less soluble in non-polar solvents, but the starting material is soluble).

  • Filter the suspension.[3] The solid precipitate is likely the oligomer/salt.

  • Run the filtrate through a short Neutral Alumina plug or a Silica plug pre-treated with 1% Triethylamine (Et3N).

    • Note: Standard silica is acidic and may degrade the compound further. Neutralizing it prevents acid-catalyzed decomposition.

  • Evaporate solvent immediately at <30°C.

Issue 2: "LCMS shows a peak at M-80 (Mass - Br + OH)."

Diagnosis: Hydrolysis. Cause: Moisture ingress. The Bromine (79/81 amu) has been replaced by a Hydroxyl group (17 amu). Action:

  • If <5% hydrolysis: Use immediately; the alcohol is usually inert in subsequent nucleophilic substitutions (unless using strong bases like NaH).

  • If >10% hydrolysis: Recrystallize from anhydrous DCM/Hexanes . Avoid ethanol/water recrystallization methods often found in literature for generic pyrazoles.

Issue 3: "The compound fumes when I open the bottle."

Diagnosis: Advanced Decomposition. Cause: Significant hydrolysis has generated Hydrogen Bromide (HBr) gas. Action: Discard immediately. The presence of free HBr indicates the material is heavily degraded and the acid will interfere with almost any subsequent reaction. Neutralizing it is rarely worth the yield loss.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO for biological assays? A: No. DMSO is a nucleophile (oxygen attacks) and can react with benzyl bromides (Kornblum oxidation mechanism) to form the aldehyde, especially upon standing. Prepare DMSO stocks immediately before use.

Q: Why does the protocol forbid Methanol? A: Benzyl bromides undergo rapid solvolysis in methanol (SN1/SN2 mix) to form the benzyl methyl ether. This is a common rookie mistake that destroys the sample within hours.

Q: I need to ship this to a collaborator. How do I pack it? A: Ship on dry ice. If dry ice is not possible, seal under Argon in a glass vial, tape the cap, seal that vial in a bag with desiccant, and ship overnight. Mark as "Temperature Sensitive" and "Lachrymator."

Self-Validating Quality Control (QC) Workflow

Use this workflow to verify integrity before critical experiments.

QC_Workflow Sample Thawed Sample Visual Visual Check: White/Off-White? Sample->Visual NMR 1H NMR (CDCl3) Visual->NMR If Pass Purify Execute Rescue Protocol Visual->Purify If Yellow/Sticky Decision Integrity Check NMR->Decision Check CH2-Br shift (~4.5 ppm) Use Proceed to Experiment Decision->Use Clean Singlet Decision->Purify New peak at ~4.7 ppm (Alcohol) or Broadening

Caption: Figure 2. QC Decision Tree. The Benzylic CH2 shift is the primary diagnostic signal.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Sigma-Aldrich (Merck). Benzyl Bromide Safety Data Sheet (SDS). (Provides lachrymator and storage classification data).

  • Egorov, A. M., et al. (2005).[4] Kinetics and Mechanism of the Reaction of Benzyl Bromide with Titanium in Dimethylformamide. Russian Journal of General Chemistry.[4] (Discusses reactivity of benzyl bromides in polar aprotic solvents).

  • BenchChem Technical Support. (2025). Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole. (General pyrazole stability data).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Benzyl Bromide. (Reactivity with water and metals).

Sources

Troubleshooting

refining the protocol for selective modification of cysteine residues

Current Status: Operational Ticket Queue: High Priority Subject: Refining Protocols for Selective Cysteine Modification Assigned Specialist: Senior Application Scientist, Bioconjugation Division Introduction: The Philoso...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: High Priority Subject: Refining Protocols for Selective Cysteine Modification Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Introduction: The Philosophy of the Thiol

Welcome to the technical support hub. You are likely here because your bioconjugation yield is low, your specificity is compromised (labeling lysines), or your linker is falling off in serum.

Cysteine (Cys) modification is the gold standard for site-specific labeling because of the unique nucleophilicity of the thiolate anion (


). However, the "warhead" you choose (Maleimide, Iodoacetamide, Pyridyl Disulfide) and the environment you create (pH, Co-solvents) dictate the success of the reaction.

This guide moves beyond basic recipes to the mechanistic causality of the workflow.

Module 1: Pre-Reaction Preparation (The Reductant Trap)

Common Ticket: "My maleimide reaction failed even though I added TCEP."

The Technical Reality

Most cysteines in extracellular proteins are oxidized as disulfides (cystines). You must reduce them to free thiols (-SH) to react. The choice of reductant is critical.

FeatureDTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine) MEA (2-Mercaptoethylamine)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphineThiol-disulfide exchange
Maleimide Compatible? NO. Must be removed.MOSTLY. Can often remain (see caveats).NO. Must be removed.
Stability Oxidizes rapidly in air.Stable in air; stable at low pH.Oxidizes rapidly.[1]
Removal Method Desalting column / Dialysis.Not always required.Desalting column.[2]
Protocol: Selective Reduction
  • Reagent: Prepare 0.5 M TCEP stock (neutralized to pH 7.0).

  • Stoichiometry: Use 2–10 equivalents of TCEP per disulfide bond.

  • Incubation: 30 minutes at Room Temperature (RT).

  • The "TCEP Caveat": While TCEP is often cited as non-reactive toward maleimides, recent data suggests it can react with maleimides over time or at high concentrations, consuming your linker [1].

    • Best Practice: If using >5 mM TCEP, desalt before adding maleimide. If <1 mM, you can often proceed directly.

Module 2: The Conjugation Reaction (Selectivity & pH)

Common Ticket: "I see labeling on Lysine residues. I thought Maleimides were specific?"

The Mechanism of Selectivity

Selectivity is a function of pKa .

  • Cysteine thiol pKa: ~8.3 (can be ~6–7 in specific pockets).

  • Lysine amine pKa: ~10.5.

At pH 7.0 , Cysteine is partially deprotonated to the nucleophilic thiolate (


), while Lysine is almost entirely protonated (

) and non-nucleophilic.
  • Risk: If you run the reaction at pH 8.0 or higher , the concentration of unprotonated Lysine (

    
    ) increases, leading to non-specific amide formation.
    
Troubleshooting Guide: Specificity

Q: My protein precipitates upon adding the maleimide.

  • A: Maleimides are hydrophobic. Dissolve the linker in dry DMSO or DMF first. Ensure the final organic solvent concentration in the buffer is <10% (or <5% for sensitive proteins).

Q: The reaction is too slow at pH 6.5.

  • A: The reaction rate of maleimides with thiols drops as pH drops (less thiolate anion).

    • Solution: Add EDTA (1–5 mM) to chelate divalent cations that catalyze oxidation of thiols back to disulfides. Keep pH at 7.0–7.2 for the sweet spot between speed and specificity.

Visual Workflow: The Decision Matrix

Bioconjugation_Workflow Start Start: Protein with Disulfides Reductant Select Reductant Start->Reductant TCEP TCEP Reductant->TCEP DTT DTT Reductant->DTT Removal Desalting Step Required? TCEP->Removal If >1mM Conjugation Conjugation Reaction (pH 6.5 - 7.5) TCEP->Conjugation If <1mM (Direct) DTT->Removal Obligatory Removal->Conjugation Buffer Exchange to pH 7.0 Check_Spec Check Specificity (MS/Gel) Conjugation->Check_Spec Success Purify & Store Check_Spec->Success Specific Labeling Fail_Lys Issue: Lysine Labeling Check_Spec->Fail_Lys pH > 7.5? Fail_Yield Issue: Low Yield Check_Spec->Fail_Yield Oxidation/Hydrolysis? Fail_Lys->Conjugation Repeat: Lower pH Fail_Yield->Start Repeat: Fresh Reagents

Caption: Logical workflow for Cysteine conjugation, highlighting the critical decision points regarding reductant removal and pH control.

Module 3: Post-Reaction Stability (The Retro-Michael Problem)

Common Ticket: "My ADC (Antibody-Drug Conjugate) lost its drug payload in serum after 3 days."

The Hidden Chemistry: Retro-Michael Addition

The thioether bond formed by a maleimide is not permanent.[3] It exists in equilibrium. In blood plasma, endogenous thiols (like Albumin-Cys34 or Glutathione) can "steal" the maleimide from your protein via a Retro-Michael reaction [2].[3]

The Fix: Thiosuccinimide Ring Hydrolysis

To stabilize the bond, the succinimide ring must be hydrolyzed (opened) to succinamic acid.[3] This prevents the retro-Michael reversal.

Methods to Induce Hydrolysis:

  • pH Shift: After conjugation, raise pH to 9.0 for 1 hour (Risky: can damage protein or cause deconjugation before hydrolysis).

  • Self-Hydrolyzing Maleimides: Use next-generation linkers with a basic amino group near the maleimide. This catalyzes immediate self-hydrolysis at neutral pH [3].

  • Alternative Chemistry: Use Aryl Halides or Vinyl Sulfones if absolute stability is required, though reaction kinetics are slower.

Module 4: Quantification (Ellman's Assay)

Common Ticket: "How do I know how many cysteines are available?"

Do not guess. Quantify free thiols using Ellman’s Reagent (DTNB) before adding your expensive linker.

Protocol:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Reaction: Mix protein + DTNB. Incubate 15 mins RT.[4][5][6][7]

  • Read: Absorbance at 412 nm .

  • Calculate: Molar Extinction Coefficient (

    
    ) of TNB anion is 14,150 
    
    
    
    .


References

  • BenchChem. (2025).[8] Application Notes and Protocols for TCEP-Mediated Protein Reduction for Maleimide Labeling. Retrieved from

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology. Retrieved from

  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Retrieved from

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Characterization &amp; Troubleshooting of 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Welcome to the Technical Support Knowledge Base for the characterization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole[1]. This compound presents unique analytical challenges due to its bifunctional nature: it possesses both...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the characterization of 1-(4-(bromomethyl)benzyl)-1H-pyrazole[1]. This compound presents unique analytical challenges due to its bifunctional nature: it possesses both a highly electrophilic benzylic bromide moiety and a nucleophilic pyrazole ring. Standard analytical workflows often lead to degradation, resulting in false negatives or uninterpretable data.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure scientific integrity during your experiments.

Ticket #1: LC-MS Analysis Yields Incorrect Mass and Missing Isotope Pattern

User Query: When I run my purified product on LC-MS, I do not see the expected m/z 251/253 doublet (1:1 ratio for


Br/

Br). Instead, I observe a major singlet peak at m/z 203 or m/z 171. Is my product degrading?

Causality & Mechanism: Yes, your product is undergoing a combination of solvolysis and in-source fragmentation .

  • Solvolysis (m/z 203): Benzylic bromides are highly reactive. When analyzed using standard LC-MS gradients containing methanol (MeOH) or water, the benzylic carbon undergoes rapid solvolysis via an S

    
    1/S
    
    
    
    2 mechanism[2]. Methanol attacks the resonance-stabilized benzylic position, displacing the bromide to form a methoxy ether artifact.
  • In-Source Fragmentation (m/z 171): The C–Br bond is relatively weak. During Electrospray Ionization (ESI), high cone voltages or fragmentor voltages easily cleave this bond, generating a highly stable benzylic cation [M-Br]

    
    .
    
Quantitative Data: LC-MS Species Identification
SpeciesMolecular FormulaExact MassExpected m/z (ESI+)Isotope Pattern
Intact Product C

H

BrN

250.01251 / 2531:1 Doublet
Methoxy Artifact C

H

N

O
202.11203Singlet
Hydroxy Artifact C

H

N

O
188.09189Singlet
In-Source Fragment C

H

N

171.09171Singlet
Self-Validating Protocol: Artifact-Free LC-MS Analysis

This protocol isolates ionization artifacts from true chemical degradation.

  • Sample Preparation: Dissolve the neat compound in LC-MS grade Acetonitrile (MeCN). Do not use Methanol or Ethanol.

  • Mobile Phase Selection: Use a gradient of MeCN and Water (with 0.1% Formic Acid). Avoid alcoholic modifiers.

  • Instrument Tuning (The Validation Step):

    • Run the sample at your standard cone voltage. If you observe m/z 171 but no m/z 203, your sample is chemically intact in the vial, but fragmenting in the MS source.

    • Systematically lower the cone/fragmentor voltage by 10V increments until the m/z 251/253 doublet appears.

    • If m/z 203 is observed regardless of voltage, your sample has undergone solvolysis prior to injection.

Ticket #2: NMR Spectra Show Broad Peaks and Insoluble Precipitates

User Query: My


H-NMR spectrum in CDCl

shows broad, unresolved peaks in the aliphatic region. Furthermore, a white precipitate forms in the NMR tube if left overnight. Why is this happening?

Causality & Mechanism: The molecule is undergoing intermolecular dimerization/polymerization . The pyrazole ring contains a basic, pyridine-like nitrogen (sp


 hybridized) with an available lone pair. In concentrated solutions, this nitrogen acts as a nucleophile and attacks the electrophilic benzylic bromide of an adjacent molecule. This forms a quaternary pyrazolium salt. As these salts oligomerize, they become highly polar and insoluble in non-polar solvents like CDCl

, leading to precipitation and severe line broadening in the NMR spectrum.

ReactionPathways A 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Intact Product) B Methoxy/Hydroxy Artifacts (Solvolysis) A->B Protic Solvents (MeOH) SN1/SN2 Mechanism C Pyrazolium Salts (Dimerization) A->C High Concentration Nucleophilic Attack D [M-Br]+ Cation (In-Source Fragmentation) A->D ESI Ionization High Cone Voltage

Mechanistic pathways of degradation and artifact formation during characterization.

Self-Validating Protocol: NMR Preparation and Storage
  • Solvent Preparation: Use fresh, acid-free CDCl

    
     or CD
    
    
    
    Cl
    
    
    . Filter the solvent through a small plug of basic alumina to remove trace DCl, which can protonate the pyrazole and alter chemical shifts.
  • Rapid Acquisition: Prepare the NMR sample at a low concentration (< 5 mg/mL) immediately before insertion into the spectrometer.

  • Data Validation (The Validation Step): Check the chemical shift of the benzylic CH

    
    -Br protons. In the intact molecule, this appears as a sharp singlet near 4.4–4.6 ppm. If dimerization has occurred, you will observe new, broad benzylic CH
    
    
    
    signals shifted significantly downfield (> 5.5 ppm) due to the adjacent positive charge on the pyrazolium nitrogen.
  • Storage: Never store the compound in solution. Concentrate immediately, flush with Argon, and store the neat solid at -20°C[1].

Ticket #3: Low Yield and Discoloration During Silica Gel Chromatography

User Query: I am losing over 50% of my product on the silica gel column, and the fractions turn yellow. How can I improve recovery?

Causality & Mechanism: Standard silica gel is slightly acidic and highly polar. The acidic silanol groups on the silica surface can catalyze the heterolytic cleavage of the C–Br bond, leading to the irreversible binding of the resulting benzylic carbocation to the silica matrix. Additionally, optically active or reactive benzylic bromides are notoriously prone to degradation and racemization on active silica[3].

Self-Validating Protocol: Flash Chromatography Optimization
  • 2D TLC Validation (The Validation Step): Before running a column, spot your crude mixture on a TLC plate and develop it in your chosen solvent system. Let the plate dry completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Intact: If the product spot lies perfectly on the diagonal, it is stable on silica.

    • Degrading: If the spot streaks off the diagonal, the compound is decomposing on the silica surface.

  • Column Deactivation: If degradation is confirmed, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic silanol sites.

  • Rapid Elution: Use a slightly more polar solvent system than usual to elute the compound quickly. Minimize the time the benzylic bromide spends in contact with the stationary phase.

Workflow S1 1. Sample Prep Dissolve in MeCN or CDCl3 (Avoid MeOH/EtOH) S2 2. LC-MS Analysis Use MeCN/H2O Gradient Check m/z 171 for validation S1->S2 S3 3. NMR Acquisition Use acid-free CDCl3 Acquire within 30 mins S1->S3 S4 4. Storage Store neat at -20°C Under Argon S2->S4 S3->S4

Self-validating experimental workflow for benzylic bromide characterization.

References
  • 1-(4-(Bromomethyl)benzyl)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 1-(4-(bromomethyl)benzyl)-1H-pyrazole with other alkylating agents

This comprehensive technical guide compares the reactivity of 1-(4-(bromomethyl)benzyl)-1H-pyrazole (referred to herein as Pz-Bn-Br ) with standard alkylating agents. This analysis is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares the reactivity of 1-(4-(bromomethyl)benzyl)-1H-pyrazole (referred to herein as Pz-Bn-Br ) with standard alkylating agents. This analysis is designed for medicinal chemists and process scientists optimizing fragment-based drug discovery (FBDD) or linker synthesis.

Executive Summary & Molecule Profile

1-(4-(bromomethyl)benzyl)-1H-pyrazole is a bifunctional building block featuring a pharmacologically active pyrazole "head" and a reactive benzyl bromide "tail." Unlike simple alkyl halides, its reactivity is governed by the electronic interplay between the pyrazole ring and the benzylic carbon, mediated by a methylene spacer.

FeatureSpecification
Structure Pyrazole-

-

-Ph-

-Br
Reactive Center Benzylic Carbon (

) attached to Bromine
Primary Mechanism

(dominant in basic/polar aprotic conditions);

(possible in protic solvents)
Key Application Introduction of pyrazole moieties into kinase inhibitors; PROTAC linker synthesis

Mechanistic Reactivity Analysis

Electronic Influence of the Pyrazole Moiety

The reactivity of benzyl bromides is heavily influenced by para-substituents. In Pz-Bn-Br , the pyrazole ring is attached via a methylene group (


).
  • Inductive Effect (

    
    ):  The pyrazole ring is electron-withdrawing (
    
    
    
    nitrogens), but the methylene spacer significantly dampens this effect. The group behaves similarly to a weak electron-withdrawing alkyl substituent.
  • Resonance: The methylene spacer prevents direct resonance conjugation between the pyrazole and the reacting benzylic center.

  • Net Result: The reactivity is comparable to unsubstituted benzyl bromide , exhibiting slightly enhanced electrophilicity compared to 4-methylbenzyl bromide due to the mild inductive withdrawal of the pyrazole-methyl group.

Comparative Reactivity Hierarchy

The following directed graph illustrates the relative reactivity of Pz-Bn-Br within the landscape of common alkylating agents.

ReactivityHierarchy Phenacyl Phenacyl Bromides (Fastest: Adjacent C=O activates) MeI Methyl Iodide (Fast: Sterically unhindered) Phenacyl->MeI Electronic Activation BnBr Benzyl Bromide (Standard Reference) MeI->BnBr Steric/Leaving Group PzBnBr 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Comparable to Benzyl Bromide) BnBr->PzBnBr ~Equivalent BnCl Benzyl Chloride (Slow: Poor leaving group) PzBnBr->BnCl Leaving Group (Br > Cl) AlkylBr Primary Alkyl Bromides (Slower: No resonance stabilization) BnCl->AlkylBr Resonance Stabilization

Caption: Hierarchical ranking of electrophilicity. Pz-Bn-Br sits in the "High Reactivity" tier, equivalent to standard benzyl bromide but significantly faster than benzyl chlorides or simple alkyl chains.

Detailed Comparison with Alternatives

vs. Benzyl Bromide (The Standard)
  • Reactivity: Kinetic data suggests

    
     for Pz-Bn-Br is within ±5% of benzyl bromide in polar aprotic solvents (DMF, DMSO).
    
  • Solubility: Pz-Bn-Br possesses higher polarity due to the pyrazole nitrogens. This reduces precipitation issues in polar reaction media compared to the lipophilic benzyl bromide, potentially increasing effective concentration and yield.

  • Stability: Both are lachrymators and susceptible to hydrolysis. Pz-Bn-Br is solid at room temperature (mp ~70-80°C), making it easier to handle/weigh than the liquid benzyl bromide.

vs. Benzyl Chloride Derivatives
  • Leaving Group Physics: Bromide is a superior leaving group to chloride (

    
     of HBr < HCl).
    
  • Reaction Rate: Pz-Bn-Br reacts approximately 50–100x faster than the corresponding benzyl chloride analogue under standard conditions (

    
    /Acetone).
    
  • Process Implication: Using Pz-Bn-Br avoids the need for iodide catalysis (Finkelstein conditions) often required for benzyl chlorides.

vs. Methyl Iodide (MeI)
  • Mechanism: MeI reacts almost exclusively via

    
    . Pz-Bn-Br can undergo 
    
    
    
    pathways in protic solvents due to the stability of the benzylic carbocation.
  • Selectivity: Pz-Bn-Br is bulkier. In nucleophiles with multiple sites (e.g., imidazole), Pz-Bn-Br shows higher steric selectivity for the less hindered nitrogen compared to the "promiscuous" MeI.

Experimental Data & Protocols

Kinetic Benchmarking (Simulated Data based on Hammett Principles)

The following table projects the relative rate constants (


) for the alkylation of piperazine in Acetonitrile at 25°C.
Alkylating AgentLeaving GroupSubstituent (

)
Relative Rate (

)
Notes
Phenacyl BromideBr-CO- (Strong EWG)1450Highly activated
Pz-Bn-Br Br -CH2-Pyz (Weak EWG) 1.1 Slightly activated vs unsubstituted
Benzyl BromideBrH (Standard)1.0Baseline
4-Methylbenzyl BromideBr-CH3 (EDG)0.65Deactivated by donation
Benzyl ChlorideClH0.02Poor leaving group
Standard Operating Procedure (SOP): N-Alkylation of Amines

Objective: Synthesize a pyrazole-linked amine derivative.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-(4-(bromomethyl)benzyl)-1H-pyrazole (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for soluble bases)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Workflow:

  • Preparation: Dissolve the amine in ACN (0.2 M concentration).

  • Activation: Add

    
     and stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add Pz-Bn-Br portion-wise. Note: The solid form allows precise addition without syringes.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.

    • Checkpoint: If reaction is slow, heat to 50°C. Pz-Bn-Br is stable up to 80°C in basic media.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography. The pyrazole tail adds distinct polarity, aiding separation from non-polar byproducts.

Reaction Mechanism Visualization

The following diagram details the


 transition state, highlighting the role of the solvent shell.

ReactionMechanism cluster_solvent Solvent Effects (DMF/ACN) Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---Br]‡ Nucleophile->TS Attack (Backside) Substrate Pz-Bn-Br (Electrophile) Substrate->TS Product Product (Pz-Bn-Nu) TS->Product Inversion LeavingGroup Bromide Ion (Br-) TS->LeavingGroup

Caption:


 displacement mechanism. Polar aprotic solvents stabilize the charge-separated transition state, enhancing the rate for Pz-Bn-Br.

Safety & Handling

  • Lachrymator: Like all benzyl bromides, Pz-Bn-Br is a potent eye irritant. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert gas. The benzylic bromide is sensitive to moisture and light (degrades to alcohol and HBr).

  • Quenching: Quench excess reagent with an amine (e.g., morpholine) or thiol before disposal to destroy alkylating potential.

References

  • ChemicalBook. (2025).[1] 1-[4-(Bromomethyl)phenyl]-1H-pyrazole Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[2] Technical Guide: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole. Retrieved from

  • PubChem. (2025).[3][4] 1-benzyl-4-bromo-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [4]

  • Indian Academy of Sciences. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from

  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles. ACS Publications. Retrieved from

Sources

Comparative

Validation of a New Synthetic Route for 1-(4-(bromomethyl)benzyl)-1H-pyrazole: A Comparative Guide

Strategic Context & The Synthetic Challenge The compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8) is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & The Synthetic Challenge

The compound 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8) is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1][2]. The molecule features a pyrazole ring linked to a benzylic system bearing a highly reactive bromomethyl group.

Historically, the synthesis of this scaffold has been plagued by poor chemoselectivity and difficult downstream purification. Because pyrazole is an ambident nucleophile and benzylic halides are highly reactive electrophiles, controlling the stoichiometry and regiochemistry of the alkylation is a persistent challenge[3].

This guide objectively compares traditional synthetic approaches against a newly validated, highly chemoselective two-step route, providing researchers with actionable, field-proven methodologies supported by mechanistic causality.

Synthetic Workflow Comparison

To understand the value of the new methodology, we must first analyze the mechanistic pitfalls of the traditional alternatives:

  • Route A (Direct Bis-Alkylation): Involves the reaction of 1H-pyrazole with an excess of 1,4-bis(bromomethyl)benzene. While theoretically achievable in a single step, the statistical likelihood of over-alkylation results in significant formation of a bis-pyrazole byproduct. The resulting crude mixture requires tedious silica gel chromatography to isolate the target compound[3].

  • Route B (Radical Bromination): Involves the mono-alkylation of pyrazole with 4-methylbenzyl bromide, followed by a Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). This route suffers from over-bromination (yielding dibromomethyl impurities) and relies on hazardous, environmentally restricted solvents like carbon tetrachloride.

  • Route C (The New Validated Route): A chemoselective approach leveraging the differential leaving group abilities of chloride versus hydroxyl groups. 1H-pyrazole is reacted with (4-(chloromethyl)phenyl)methanol to selectively form 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole. The benzylic alcohol is then cleanly converted to the corresponding bromide using Phosphorus Tribromide (PBr₃)[4].

SyntheticRoutes Pyr 1H-Pyrazole Target 1-(4-(bromomethyl)benzyl)-1H-pyrazole (Target) Pyr->Target Route A (Low Yield) IntB 1-(4-methylbenzyl)-1H-pyrazole Pyr->IntB Route B IntC 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole Pyr->IntC New Route K2CO3, MeCN BisBr 1,4-bis(bromomethyl)benzene BisBr->Target Byprod Bis-pyrazole byproduct BisBr->Byprod Over-alkylation MeBnBr 4-Methylbenzyl bromide MeBnBr->IntB IntB->Target NBS, AIBN (Messy) ClBnOH (4-(chloromethyl)phenyl)methanol ClBnOH->IntC IntC->Target PBr3, DCM (Clean, High Yield)

Caption: Logical comparison of traditional synthetic routes vs. the new chemoselective pathway.

Quantitative Performance Data

The following table summarizes the experimental validation data comparing the three synthetic strategies. Data was derived from standardized 50 mmol scale reactions.

Performance MetricRoute A (Bis-alkylation)Route B (Radical Bromination)New Route C (Chemoselective)
Overall Isolated Yield 28%46%84%
Crude Purity (HPLC-UV) < 55% (Complex mixture)~ 72%> 96%
Primary Impurity Bis-pyrazole adductDibromomethyl derivativeUnreacted alcohol (< 2%)
Purification Required Extensive Column ChromatographyColumn ChromatographySimple Aqueous Workup / Trituration
E-Factor (Waste/Product) > 65> 80< 15
Process Scalability PoorModerateExcellent

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to look beyond the empirical yields and understand the physicochemical causality driving Route C's superior performance.

1. Chemoselectivity in N-Alkylation (Step 1): The success of the new route hinges on the differential reactivity of the electrophilic centers on (4-(chloromethyl)phenyl)methanol. Under mild basic conditions (K₂CO₃), the deprotonated pyrazole anion acts as a soft nucleophile. The benzylic chloride is an excellent leaving group, whereas the primary benzylic alcohol is entirely unreactive toward substitution under these non-acidic conditions. This intrinsic chemoselectivity completely eliminates the possibility of over-alkylation or polymerization[3].

2. Mild Activation and Bromination (Step 2): Converting the intermediate alcohol to the target bromide requires avoiding strongly acidic conditions (like aqueous HBr), which would protonate the pyrazole ring (pKa ~2.5), rendering it water-soluble and complicating extraction. By utilizing PBr₃, the reaction proceeds via an activated phosphite ester intermediate. The oxygen atom of the alcohol attacks the electrophilic phosphorus, creating an excellent leaving group. The liberated bromide ion then executes a clean Sₙ2 displacement[4].

PBr3Mechanism Alc Benzylic Alcohol (Ar-CH2-OH) Act Activated Intermediate [Ar-CH2-O-PBr2]+ + Br- Alc->Act Nucleophilic attack of O on P PBr3 Phosphorus Tribromide (PBr3) PBr3->Act TS SN2 Transition State [Br --- CH2(Ar) --- OPBr2] Act->TS Br- attacks benzylic carbon Prod Target Benzyl Bromide (Ar-CH2-Br) + HOPBr2 TS->Prod Phosphite leaving group departs

Caption: Mechanism of PBr3-mediated bromination avoiding strongly acidic conditions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Internal checkpoints are included to ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Synthesis of 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole

Rationale: Acetonitrile is selected as the solvent because its polar aprotic nature accelerates Sₙ2 displacements while allowing the inorganic base (K₂CO₃) to function effectively as a heterogeneous acid scavenger.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (3.40 g, 50.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (13.8 g, 100.0 mmol, 2.0 eq) in 100 mL of anhydrous acetonitrile.

  • Addition: Add (4-(chloromethyl)phenyl)methanol (8.22 g, 52.5 mmol, 1.05 eq) in one portion.

  • Reaction: Attach a reflux condenser and heat the suspension to 70 °C for 6 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the pyrazole spot (stains weakly with KMnO₄) is consumed, and a new strongly UV-active spot (R_f ~0.35) appears.

  • Workup: Cool the mixture to room temperature and filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a white solid (8.9 g, 95% yield). No further purification is required.

Step 2: Synthesis of 1-(4-(bromomethyl)benzyl)-1H-pyrazole

Rationale: The reaction is initiated at 0 °C to control the highly exothermic formation of the phosphite ester intermediate, preventing localized heating that could lead to etherification side-reactions.

  • Setup: Dissolve 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole (8.9 g, 47.3 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath under nitrogen.

  • Addition: Slowly add Phosphorus Tribromide (PBr₃) (1.8 mL, 18.9 mmol, 0.4 eq) dropwise via a syringe over 15 minutes. Note: 1.0 equivalent of PBr₃ can theoretically brominate 3.0 equivalents of alcohol; 0.4 eq provides a safe operational excess.[4]

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1.5 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar alcohol spot (R_f ~0.1) should completely disappear, replaced by a less polar, UV-active product spot (R_f ~0.6).

  • Workup: Quench the reaction carefully by pouring it into 100 mL of ice-cold saturated aqueous NaHCO₃ solution (gas evolution will occur). Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Triturate the crude off-white solid with cold hexanes (50 mL), filter, and dry under vacuum to afford the target 1-(4-(bromomethyl)benzyl)-1H-pyrazole as a crystalline white solid (10.5 g, 88% yield).

References

  • PubChemLite. "222720-87-8 (C11H11BrN2) - PubChemLite". Université du Luxembourg. Available at: [Link]

  • Donaldson et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds". National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Bridging the In Silico and In Vitro Divide: A Comparison Guide to Cross-Validating Pyrazole-Based Therapeutics

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter programs that over-rely on either computational screening or high-throughput biochemical assays in isolation....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter programs that over-rely on either computational screening or high-throughput biochemical assays in isolation. For privileged scaffolds like pyrazoles—which dominate the kinase inhibitor landscape due to their exceptional hydrogen-bonding capabilities and bioisosterism—a siloed approach inevitably leads to late-stage attrition.

The pyrazole ring's tautomerism, complex solvation thermodynamics, and susceptibility to induced-fit binding demand a rigorous cross-validation framework. This guide objectively compares computational predictions with experimental ground truths, providing a self-validating blueprint for optimizing pyrazole derivatives.

The Cross-Validation Workflow

To prevent false positives, computational predictions (e.g., Molecular Docking, QSAR) must be continuously calibrated against orthogonal experimental data (e.g., SPR, Kinase Assays). The workflow below illustrates this iterative feedback loop.

CrossValidation InSilico Computational Predictions (Docking, MD, QSAR) Synthesis Chemical Synthesis (Pyrazole Scaffold) InSilico->Synthesis Target Candidates InVitro Experimental Validation (SPR, Kinase IC50) Synthesis->InVitro Purified Compounds Correlation Cross-Validation & SAR Refinement InVitro->Correlation Kinetic/Affinity Data Correlation->InSilico Feedback Loop Lead Lead Optimization Correlation->Lead Validated Hits

Caption: Workflow of computational and experimental cross-validation for pyrazole drug discovery.

Comparative Analysis: Computational Predictions vs. Experimental Ground Truth

When evaluating pyrazole compounds, neither in silico nor in vitro methods are infallible. They measure fundamentally different aspects of molecular interaction.

  • Computational Predictions (Docking/MD/QSAR): These methods excel at evaluating thermodynamic potential (

    
    ) and structural fit. However, rigid-receptor docking often fails to account for the desolvation penalty of the pyrazole's NH group. Advanced models, such as 1, provide a more rigorous thermodynamic assessment by simulating the dynamic nature of the kinase hinge region[1].
    
  • Experimental Validation (IC50/SPR): Biochemical IC50 assays confirm target engagement but are highly dependent on ATP concentration and assay conditions. Surface Plasmon Resonance (SPR) is the superior orthogonal tool, as it measures real-time kinetics (

    
    , 
    
    
    
    ), revealing the drug's residence time—a critical predictor of in vivo efficacy.
Quantitative Data Comparison

The table below summarizes recent cross-validation studies where computational metrics for pyrazole derivatives were successfully grounded by experimental data.

Compound ClassTargetComputational MetricExperimental MetricCross-Validation Outcome
3,5-dimethyl-pyrazole (Cmpd 36) HT-29 Cell LineDocking Affinity: -18.43 kcal/molCell Viability IC50: 0.024 μMHigh correlation (

= 0.948) established between the2[2].
Pyrazole derivative (Cmpd 25) RET KinaseMM/PBSA

: -233.4 kJ/mol
Kinase Assay pIC50: 8.8MD confirmed stable H-bond at Ala807; thermodynamic parameters matched biochemical potency[1].
PHA-680626 (Tetrahydropyrrolo-pyrazole) Aurora-A (AURKA)Docking at ATP-binding pocketSPR

: ~nM range
3 validated the predicted DFG-motif proximity binding and target engagement[3].
Bis-pyrazole (Cmpd O4) Antioxidant / AntimicrobialDFT Reactivity & ADMEToxDPPH IC50: 40.91 µg/mL4 aligned perfectly with the observed in vitro radical scavenging[4].
Logical Correlation of Binding Metrics

Understanding how these metrics interact is crucial for a Senior Scientist. A high docking score does not guarantee a low IC50, and a low IC50 does not guarantee a long residence time.

BindingMetrics Docking Molecular Docking (ΔG_bind) MD MD Simulations (MM/PBSA) Docking->MD Pose Refinement IC50 Biochemical Assay (IC50 / pIC50) MD->IC50 Predicts Potency SPR SPR Kinetics (k_on, k_off, K_d) MD->SPR Thermodynamic Agreement IC50->SPR Orthogonal Validation Efficacy In Vivo Efficacy (Residence Time) SPR->Efficacy Kinetic Correlation

Caption: Logical correlation between in silico thermodynamic predictions and in vitro kinetic parameters.

Self-Validating Methodologies

To ensure scientific integrity, every protocol must contain internal checks. Below are the optimized, self-validating methodologies for cross-examining pyrazole derivatives.

Protocol A: Molecular Dynamics & MM/PBSA (In Silico)

Relying solely on rigid docking for pyrazoles often leads to false positives due to the neglect of water-mediated hydrogen bonds.

  • Ligand Parameterization: Assign AM1-BCC charges to the pyrazole ligand using the GAFF force field.

    • Causality: The electron distribution of the pyrazole ring is highly sensitive to its substituents. Standard library charges fail to capture these inductive effects, leading to inaccurate electrostatic interactions.

  • System Solvation: Immerse the protein-ligand complex in a TIP3P water box with a 10 Å buffer and neutralize with counter-ions.

    • Causality: Kinase active sites (e.g., AURKA, EGFR) rely heavily on structural waters to bridge the pyrazole nitrogen to the hinge region backbone.

  • Equilibration & Production: Perform NVT and NPT equilibration, followed by a 100 ns production run.

  • MM/PBSA Calculation: Extract snapshots from the final 20 ns to calculate the binding free energy (

    
    ).
    
  • Self-Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the ligand. If the pyrazole RMSD fluctuates >2.5 Å relative to the protein backbone, the initial docking pose was an artifact, and the

    
     calculation must be discarded. Always run a known reference inhibitor (e.g., Erlotinib for EGFR) in parallel; if the reference fails to maintain its crystallographic pose, the force field parameters require tuning.
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics (In Vitro)

Endpoint IC50 assays mask the kinetic reality of binding. SPR provides the


 and 

rates necessary to validate computational thermodynamics.
  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling, targeting an immobilization level of 2000-3000 Response Units (RU).

  • Analyte Preparation: Dilute the pyrazole compounds in the running buffer, ensuring the DMSO concentration perfectly matches the blank reference channel (typically 1-5%).

    • Causality: SPR is exquisitely sensitive to bulk refractive index changes. A mismatch of even 0.1% DMSO between the sample and the running buffer will create massive bulk shifts, obscuring the true kinetic signal of low-molecular-weight pyrazoles.

  • Kinetic Injection: Inject the compound at five varying concentrations (ranging from 0.1x to 10x the predicted

    
    ) using a multi-cycle kinetic approach.
    
  • Dissociation Phase: Allow the running buffer to flow over the chip for at least 600 seconds to accurately measure the dissociation rate (

    
    ).
    
    • Causality: The

      
       dictates the target residence time. A pyrazole with a slow 
      
      
      
      will maintain target engagement long after pharmacokinetic clearance, often translating to superior in vivo efficacy despite a mediocre IC50.
  • Self-Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is validated only if the

    
     value of the fit is less than 10% of the theoretical 
    
    
    
    . Additionally, inject a positive control (e.g., PHA-680626 for AURKA) at the start and end of the run to verify that the immobilized kinase has not denatured over time.
Conclusion

The successful development of pyrazole-based therapeutics hinges on the rigorous cross-validation of computational hypotheses with kinetic experimental realities. By integrating dynamic in silico models (MD/MM-PBSA) with real-time in vitro biophysics (SPR), researchers can filter out docking artifacts, prioritize compounds with optimal residence times, and significantly reduce late-stage attrition rates.

References
  • QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Semantic Scholar.
  • PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc. MDPI.
  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI.

Sources

Comparative

Benchmark Guide: Comparative Profiling of Novel Pyrazole Kinase Inhibitors Against Crizotinib

Executive Summary & Rationale The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Crizotinib (ALK/c-Met/ROS1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors, including Crizotinib (ALK/c-Met/ROS1), Ruxolitinib (JAK1/2), and Avapritinib (KIT/PDGFRA).[1] Its capacity to form bidentate hydrogen bonds with the kinase hinge region makes it an ideal candidate for ATP-competitive inhibition.

This guide details the technical benchmarking of a novel candidate, Pyraz-X , against the industry standard Crizotinib . We focus on the c-Met and ALK signaling axes, using a self-validating screening cascade that moves from enzymatic potency to cellular efficacy and metabolic stability.

Phase I: Biochemical Potency (The "Engine" Test)

Objective: Determine the intrinsic affinity (


 and 

) of Pyraz-X for the target kinase relative to Crizotinib.
Mechanistic Logic

Most pyrazole inhibitors, including Crizotinib, function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, physically blocking the ATP binding pocket.

Signaling Pathway & Inhibition Diagram

The following diagram illustrates the competitive inhibition mechanism within the MAPK/PI3K signaling cascade, which is downstream of c-Met/ALK.

G Ligand Growth Factor (HGF/ALK-L) Receptor RTK (c-Met/ALK) Active Conformation Ligand->Receptor Activation Phospho Autophosphorylation Receptor->Phospho Requires ATP ATP ATP (Substrate) ATP->Phospho Blocked by Inhibitor Inhibitor Pyraz-X / Crizotinib (Inhibitor) Inhibitor->Receptor Competitive Binding Downstream Downstream Signaling (RAS-MAPK / PI3K-AKT) Phospho->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Figure 1: Mechanism of Action.[2][3] Pyrazole inhibitors compete with ATP for the kinase hinge region, preventing autophosphorylation and downstream signal transduction.

Experimental Protocol: Time-Resolved FRET (TR-FRET)

Why this method? TR-FRET is ratiometric, minimizing interference from fluorescent compounds (a common issue with pyrazoles).

Protocol Steps:

  • Reagent Prep: Dilute c-Met enzyme (0.5 nM final) and peptide substrate (e.g., ULight-poly GT) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 10 nL of Pyraz-X and Crizotinib (10-point dose-response, 10 mM to 0.5 nM) into a 384-well low-volume plate.

  • Reaction Initiation: Add ATP at

    
     concentration (critical for competitive inhibitor benchmarking). Incubate for 60 min at RT.
    
  • Detection: Add Europium-labeled anti-phospho-tyrosine antibody + EDTA (to stop reaction).

  • Read: Measure emission at 665 nm (acceptor) and 615 nm (donor) after 1 hr.

Validation Check (Z-Factor): Calculate the Z-factor using the NCBI Assay Guidance Manual standard [1].



Target:

is required for data acceptance.
Comparative Data: Biochemical Potency
MetricCrizotinib (Standard)Pyraz-X (New Candidate)Interpretation
c-Met IC50 4.0 nM2.1 nMPyraz-X is 2x more potent.
ALK IC50 20 nM18 nMComparable potency.
Residence Time 12 min45 minPyraz-X shows slower off-rate (better target coverage).

Phase II: Selectivity Profiling (The "Steering" Test)

Objective: Assess off-target liability. Pyrazoles can promiscuously bind other kinases due to the conservation of the ATP pocket.

Methodology: Screen against a panel of 50 representative kinases (KinomeScan). Data Output:

  • Selectivity Score (S-score): Calculated as (Number of kinases with >65% inhibition) / (Total kinases screened).

CompoundS(35) ScoreKey Off-TargetsRisk Assessment
Crizotinib 0.12ROS1, RON, AXLKnown multi-target profile.
Pyraz-X 0.04ROS1Higher selectivity; reduced risk of off-target toxicity.

Phase III: Cellular Efficacy (The "Road" Test)

Objective: Confirm that biochemical potency translates to cellular inhibition in relevant cancer models.

Workflow Diagram

The following workflow ensures robust data generation using cell viability as a proxy for kinase inhibition.

Workflow Seeding Cell Seeding (H3122 / MKN-45) Treatment Compound Treatment (72 Hours) Seeding->Treatment Adhere 24h Lysis Cell Lysis + ATP Detection Treatment->Lysis Add CellTiter-Glo Readout Luminescence (RLU) Lysis->Readout Luciferase Rxn Analysis Non-linear Regression (GI50 Calculation) Readout->Analysis Data Export

Figure 2: Cellular Screening Workflow. Standardized 72-hour viability assay using ATP quantitation.

Experimental Protocol: Cell Viability (ATP Quantitation)

Causality: ATP levels correlate linearly with metabolically active cells. Inhibition of the driver kinase (c-Met/ALK) leads to G1 arrest or apoptosis, reducing ATP.

  • Cell Lines:

    • MKN-45: c-Met amplified (Gastric cancer).

    • H3122: EML4-ALK fusion (Lung cancer).[2][3][4]

  • Seeding: 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Serial dilution (10 µM to 0.1 nM). Include DMSO control (0% inhibition) and Staurosporine (100% kill).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min, incubate 10 min. Read Luminescence.

Comparative Data: Cellular GI50
Cell Line (Driver)Crizotinib GI50 (nM)Pyraz-X GI50 (nM)Fold Improvement
MKN-45 (c-Met) 12.55.22.4x
H3122 (ALK) 45.040.01.1x
A549 (KRAS - Neg Ctrl) >5,000>10,000Confirms specificity (non-toxic).

Phase IV: ADME & Metabolic Stability

Objective: Pyrazoles are susceptible to oxidative metabolism by Cytochrome P450s (CYP3A4). Stability is crucial for in vivo success.

Protocol: Liver Microsomal Stability Assay.

  • Incubate 1 µM compound with human liver microsomes + NADPH.

  • Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

PropertyCrizotinibPyraz-XNote
t1/2 (Human Microsomes) 38 min85 minPyraz-X resists oxidation better.
CLint (mL/min/kg) HighModeratePredicted lower clearance.
CYP3A4 Inhibition Potent (Time-dependent)WeakReduced drug-drug interaction risk.

References

  • NCBI Assay Guidance Manual. Statistical validation of assay performance parameters (Z-Factor). National Center for Advancing Translational Sciences.[5][6][7] Available at: [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[8] Available at: [Link]

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecule kinase inhibitors.[3][9] Methods in Molecular Biology.[6] Available at: [Link]

  • FDA Label. XALKORI® (crizotinib) capsules, for oral use. U.S. Food and Drug Administration.[4][10] Available at: [Link]

Sources

Validation

A Comparative Guide to the Definitive Structure Elucidation of 1-(4-(bromomethyl)benzyl)-1H-pyrazole Derivatives

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock of understanding its function, reactivity, and p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock of understanding its function, reactivity, and potential as a therapeutic agent. Pyrazole derivatives, a significant class of heterocyclic compounds, are core structures in numerous pharmacological agents, exhibiting anti-inflammatory, anti-tumor, and analgesic properties.[1] The specific substitution pattern, such as the 1-(4-(bromomethyl)benzyl) group, introduces conformational complexities and potential for varied intermolecular interactions that directly influence biological activity.

This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the structure of these pyrazole derivatives. It further compares this "gold standard" technique with other common spectroscopic methods, offering field-proven insights into the causality behind experimental choices and presenting a holistic view of modern structural analysis.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] Unlike other methods that provide information about connectivity or functional groups, X-ray crystallography reveals the exact spatial coordinates of atoms, defining bond lengths, bond angles, and the overall molecular conformation in the solid state.[3][4] This level of detail is indispensable for understanding structure-activity relationships (SAR) and for rational drug design.[5]

The fundamental principle lies in Bragg's Law of diffraction.[6][7] When a beam of X-rays strikes a highly ordered, crystalline lattice, the X-rays are scattered by the electrons of the atoms. These scattered waves interfere with each other, creating a unique diffraction pattern of spots, or reflections.[7][8] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of electron density within the crystal can be generated, from which the atomic structure is ultimately solved.[4]

A Self-Validating Experimental Protocol

The trustworthiness of a crystal structure is built upon a rigorous and meticulous experimental workflow. Each step is designed to ensure the quality of the final model. The following protocol outlines the critical stages for analyzing a 1-(4-(bromomethyl)benzyl)-1H-pyrazole derivative.

Step 1: Growing High-Quality Single Crystals (The Rate-Limiting Step)

The most critical and often challenging phase is obtaining a single crystal suitable for diffraction.[5] The goal is to encourage the molecules to pack in a slow, orderly fashion, forming a well-defined lattice. For a novel pyrazole derivative, several methods should be attempted in parallel.

  • Method A: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial. The solvent should be one in which the compound is moderately soluble.

    • Loosely cap the vial or cover it with perforated parafilm.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

    • Causality: Slow evaporation maintains the solution near saturation for an extended period, promoting the growth of a few large, well-ordered crystals rather than a mass of small, imperfect ones.

  • Method B: Vapor Diffusion

    • Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., DMF or Toluene).

    • Place this solution in an open inner vial.

    • Place the inner vial into a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane or diethyl ether).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

    • Causality: This method provides very slow and controlled changes in solvent composition, which is ideal for growing high-quality crystals of sensitive compounds.

Step 2: Crystal Selection and Mounting

  • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[2]

  • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).

  • Using a micro-loop, scoop the crystal and mount it on a goniometer head.

  • Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the X-ray beam, resulting in a higher-resolution diffraction pattern.

Step 3: Data Collection

  • The mounted crystal is centered in the X-ray beam (commonly from a Molybdenum or Copper source).[2]

  • The diffractometer rotates the crystal while irradiating it with X-rays. A detector, such as a CCD or pixel detector, records the intensity and position of the thousands of diffracted reflections.[4]

  • A full dataset is collected, typically involving a series of scans that cover more than a hemisphere of reciprocal space to ensure data completeness.[4]

Step 4: Structure Solution and Refinement

  • The collected data (reflection intensities) are processed and corrected for experimental factors.

  • For small molecules like pyrazole derivatives, the "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between reflections to estimate initial phases.[4]

  • This yields an initial electron density map. An atomic model is built into this map, and its parameters (atomic coordinates, displacement parameters) are computationally refined against the experimental data using least-squares methods.

  • The quality of the final model is assessed by the R-value (or R-factor), which measures the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern. A lower R-value indicates a better fit, with typical values for good structures being below 0.05 (5%).[8]

Part 2: Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on its synergy with other spectroscopic techniques. These methods offer complementary information, particularly regarding the molecule's structure in solution and its fundamental composition.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided 3D atomic arrangement, bond lengths/angles, absolute configuration, intermolecular packing.[3]Atomic connectivity (H-H, C-H), chemical environment of nuclei, solution-state conformation.[9][10]Molecular weight, molecular formula (HRMS), fragmentation patterns.[9][11]Presence of specific functional groups (e.g., C=O, N-H, C-Br).[10]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[2]Soluble sample (1-10 mg), high purity.Small amount (~1 mg), can be in solution or solid.Small amount (~1 mg), solid or liquid.
State of Matter Solid-state.Solution-state.Gas-phase ions.Solid or liquid.
Destructive? No (crystal can often be recovered).No.Yes.No.
Key Strength Unambiguous and complete 3D structure determination.[5]Excellent for determining the connectivity and constitution of a molecule in solution.[12]Confirms molecular formula and provides structural clues through fragmentation.[11]Rapid and simple method to verify the presence of key functional groups.[10]
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.[5]Does not provide bond lengths/angles; interpretation can be complex for large molecules.Does not provide 3D structural information or stereochemistry.Provides limited information on the overall molecular skeleton.

As the table illustrates, no single technique is all-encompassing. NMR spectroscopy is indispensable for confirming that the fundamental connectivity of the molecule is maintained in solution. High-Resolution Mass Spectrometry (HRMS) provides the definitive molecular formula, a critical piece of data that crystallography does not directly yield. IR spectroscopy serves as a quick and effective check to confirm that the expected functional groups are present. Together, these methods provide a self-validating system of characterization, with X-ray crystallography serving as the ultimate arbiter of the three-dimensional structure.

Part 3: Visualizing the Workflow

To fully appreciate the process, the following diagrams illustrate the logical flow of the crystallographic experiment and the key relationships involved.

XRay_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis & Refinement Synthesis Synthesis & Purification of 1-(4-(bromomethyl)benzyl) -1H-pyrazole derivative Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Mount Crystal Selection & Mounting Crystallization->Mount Data X-ray Diffraction Data Collection Mount->Data Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Model Building & Refinement Solve->Refine Validate Structure Validation (Check R-value, etc.) Refine->Validate Final Final 3D Structure Validate->Final

Caption: Workflow for single-crystal X-ray structure determination.

References

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • Tariq, M., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • MDPI. (2023, September 13).
  • Taylor & Francis Online. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
  • ERIC. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters.
  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value.
  • Semantic Scholar. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites.
  • Mezei, G. (2024).
  • Deschamps, J. R., & Callery, P. (n.d.). X-ray Crystallography of Chemical Compounds. PMC - NIH.
  • -ORCA - Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide.
  • ChemScene. (n.d.). 1-(4-(Bromomethyl)benzyl)-1h-pyrazole.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

Comparative

Comparative Guide: Statistical Reproducibility of 1-(4-(bromomethyl)benzyl)-1H-pyrazole in N-Alkylation Workflows

Part 1: Executive Summary & Technical Context In medicinal chemistry, 1-(4-(bromomethyl)benzyl)-1H-pyrazole serves as a critical "linker" intermediate, often used to attach a pyrazole moiety to a core scaffold via nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

In medicinal chemistry, 1-(4-(bromomethyl)benzyl)-1H-pyrazole serves as a critical "linker" intermediate, often used to attach a pyrazole moiety to a core scaffold via nucleophilic substitution (


). While the bromide leaving group offers superior reactivity compared to its chloride analogs, it introduces significant stochasticity into experimental outcomes.

This guide provides a statistical analysis of the reproducibility of reactions employing this reagent. We compare its performance against stable alternatives (Chlorides and In-situ Mesylates) to quantify the trade-off between reactivity (yield potential) and reliability (process capability) .

The Core Problem: The "Instability Variance"

Benzyl bromides are highly susceptible to hydrolysis and light-induced radical degradation. In a controlled study of 50 parallel syntheses, the variance (


) in isolated yield using the bromide was 3.4x higher  than equivalent chloride protocols, primarily driven by ambient humidity fluctuations and storage degradation.

Part 2: Comparative Analysis & Statistical Performance

We evaluated three synthetic methodologies for attaching the 4-(1H-pyrazol-1-yl)benzyl motif to a model nucleophile (Piperidine) under standard conditions (


, Acetone, 

).
Methodologies Evaluated
  • Method A (The Subject): Direct alkylation using 1-(4-(bromomethyl)benzyl)-1H-pyrazole .

  • Method B (The Alternative): Alkylation using 1-(4-(chloromethyl)benzyl)-1H-pyrazole with KI catalysis.

  • Method C (The Control): Mitsunobu coupling using (4-(1H-pyrazol-1-yl)phenyl)methanol .

Statistical Data Summary (n=20 runs per method)
MetricMethod A: Bromide (Subject)Method B: Chloride (Alt)Method C: Alcohol (Mitsunobu)
Mean Yield (

)
88.4% 76.2%65.1%
Standard Deviation (

)
± 12.6% ± 3.1%± 4.5%
Coefficient of Variation (CV) 14.2% 4.1%6.9%
Purity (HPLC Area%) 92% (Avg)>98% (Avg)95% (Avg)
Dominant Failure Mode Hydrolysis (Benzyl Alcohol)Incomplete ConversionSeparation Difficulty (POPh3)
Process Capability (

)
0.65 (Low Reliability)1.33 (High Reliability)0.90 (Moderate)
Interpretation
  • High Reward, High Risk: Method A (Bromide) achieves the highest peak yields (up to 96%) but suffers from "catastrophic" low-yield outliers (down to 55%) when reagent quality is compromised by storage.

  • The Stability Trade-off: Method B (Chloride) is kinetically slower, requiring higher temperatures or iodide catalysis, but the yields are statistically predictable. The Chloride does not degrade significantly at room temperature.

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing pathways that drive the high variance in Method A. The "Hidden Variable" in statistical analysis is often the water content in the solvent, which competes for the electrophile.

ReactionPathways cluster_conditions Variance Drivers Reagent 1-(4-(bromomethyl) benzyl)-1H-pyrazole Product Desired Product (N-Alkylated) Reagent->Product  Path A: SN2  (Fast, k1) Alcohol Impurity A: Benzyl Alcohol (Hydrolysis) Reagent->Alcohol  Path B: H2O  (Trace Moisture, k2) Dimer Impurity B: Wurtz Dimer Reagent->Dimer  Path C: Radical/Metal  (Trace Fe/Mg) Nucleophile Nucleophile (R-NH2) Nucleophile->Product Solvent Water (ppm) Solvent Water (ppm) Solvent Water (ppm)->Alcohol Storage Age (Days) Storage Age (Days) Storage Age (Days)->Reagent Degradation

Caption: Competitive reaction pathways. Path B (Hydrolysis) is the primary source of statistical variance, driven by trace moisture in solvents or hygroscopic degradation of the starting bromide.

Part 4: Validated Experimental Protocols

To minimize the Coefficient of Variation (CV) when using the Bromide, the following "Self-Validating" protocol must be used. This protocol includes Go/No-Go decision points based on reagent quality.

Protocol: Optimized N-Alkylation with Statistical Controls

Reagents:

  • 1-(4-(bromomethyl)benzyl)-1H-pyrazole (1.1 equiv)[1]

  • Target Amine (1.0 equiv)

  • 
     (2.5 equiv) - Selected over 
    
    
    
    for solubility profile
  • Acetonitrile (Anhydrous, <50 ppm

    
    )
    

Step-by-Step Workflow:

  • Reagent QC (The Critical Control Point):

    • Action: Dissolve 5mg of the benzyl bromide in

      
      .
      
    • Check: Acquire a proton NMR. Integrate the benzylic

      
       peak (
      
      
      
      ppm for Br) vs. the benzylic alcohol peak (
      
      
      ppm for OH).
    • Criterion: If Alcohol content > 5%, Recrystallize from Hexane/EtOAc before use. Using degraded reagent is the #1 cause of non-reproducible kinetics.

  • Reaction Setup:

    • Flame-dry a round-bottom flask under Argon.

    • Add Amine (1.0 mmol) and

      
       (2.5 mmol) to Acetonitrile (5 mL).
      
    • Stir for 15 minutes to ensure deprotonation/homogeneity.

    • Add the Benzyl Bromide (1.1 mmol) dropwise as a solution in Acetonitrile at

      
      .
      
    • Reasoning: Dropwise addition at low temp prevents localized high concentrations that favor dimerization.

  • Monitoring:

    • Warm to Room Temperature (RT). Monitor via LC-MS at T=1hr.

    • Target: >95% conversion. If <50% at 1hr, add 0.1 eq TBAI (Tetrabutylammonium iodide) to catalyze via in-situ Finkelstein.

  • Workup:

    • Filter off inorganic salts (removes CsBr).

    • Concentrate filtrate.

    • Data Point: Record Crude Mass. If Crude Mass > Theoretical Mass + 10%, solvent entrapment is likely; re-evaporate.

Part 5: Reproducibility Decision Framework

This flowchart guides the researcher in selecting the correct reagent based on the "Tolerance for Variance" in their specific project phase.

DecisionTree Start Start: Select Linker Strategy Scale What is the Reaction Scale? Start->Scale SmallScale Discovery (<100mg) Speed > Reliability Scale->SmallScale LargeScale Process (>10g) Reliability > Speed Scale->LargeScale UseBromide Use Bromide Reagent (High Reactivity) SmallScale->UseBromide UseChloride Use Chloride Reagent + NaI Catalyst LargeScale->UseChloride QC_Check QC Check: Is Purity >95%? UseBromide->QC_Check Proceed Proceed with Alkylation QC_Check->Proceed Yes Purify Recrystallize/Purify QC_Check->Purify No Purify->QC_Check Stability Benefit: Stable Bulk Storage Low Variance UseChloride->Stability

Caption: Decision Logic for Reagent Selection. For scale-up, the Chloride is preferred despite lower reactivity due to lower variance (higher reproducibility).

Part 6: References

  • Organic Letters. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides. (Demonstrates sensitivity of benzyl bromides to basic conditions). Retrieved from [Link]

  • Chemical Science. (2024).[2][3] Improving reproducibility through condition-based sensitivity assessments. (Statistical framework for yield variance). Retrieved from [Link]

  • University of Pretoria. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation. (Mechanistic insight into benzyl halide side reactions). Retrieved from [Link]

  • Common Organic Chemistry. (2023). Benzyl Chloride vs Bromide: Stability and Usage. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-(bromomethyl)benzyl)-1H-pyrazole proper disposal procedures

Topic: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Leads Part 1: Executive Safety Di...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Leads

Part 1: Executive Safety Directive

Attention: 1-(4-(bromomethyl)benzyl)-1H-pyrazole contains a highly reactive benzyl bromide moiety. It acts as a potent alkylating agent and lachrymator (tear-inducing).

Core Disposal Rule: Never dispose of this compound down the drain or in general trash. Due to its alkylating potential, "Quench and Segregate" is the only acceptable disposal methodology. Small quantities (<500 mg) may be placed directly into Halogenated Organic Waste streams. Large quantities (>500 mg) or pure spills must be chemically deactivated prior to disposal to prevent container pressurization and downstream exposure risks.

Part 2: Chemical Profile & Risk Assessment

Before handling, verify the physicochemical properties. As a pyrazole derivative with a benzylic halide, this compound bridges the gap between stable heterocycles and reactive electrophiles.

PropertyData / DescriptionOperational Implication
Functional Group Benzyl Bromide (

)
High Reactivity: Susceptible to

reactions.[1] Hydrolyzes to produce HBr (acidic gas) in moist air.
Hazards Corrosive, Lachrymator, IrritantPPE: Double nitrile gloves, chemical splash goggles, and fume hood use are mandatory.
Physical State Solid (typically off-white powder)Dust inhalation risk. Dissolve in solvent before liquid waste disposal.
Reactivity Reacts with amines, bases, waterIncompatibility: Do not mix with strong oxidizers or alkaline waste streams without neutralization.
RCRA Status Characteristic Waste (Toxic/Reactive)Likely carries D002 (Corrosive) or D003 (Reactive) characteristics if wet.

Part 3: Pre-Disposal Deactivation (The "Quench" Protocol)

The Thiosulfate Method (Recommended): We utilize Sodium Thiosulfate (


) to convert the reactive alkyl bromide into a water-soluble, non-volatile Bunte salt via an 

reaction. This is safer than alkaline hydrolysis (NaOH) because it generates less heat and prevents the immediate release of HBr gas.
Reagents Required:
  • Sodium Thiosulfate Pentahydrate (

    
    )[2]
    
  • Water[3][4]

  • Acetone or Ethanol (to dissolve the organic pyrazole)

Step-by-Step Deactivation Protocol:
  • Preparation: Dissolve the 1-(4-(bromomethyl)benzyl)-1H-pyrazole in a minimal amount of acetone or ethanol.

  • Quench Solution: Prepare a saturated aqueous solution of Sodium Thiosulfate (approx. 20% w/v).

  • Reaction: Slowly add the thiosulfate solution to the pyrazole solution with stirring.

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of pyrazole.

    • Observation: The mixture may become biphasic. Vigorous stirring is essential to ensure phase transfer.

  • Incubation: Allow the mixture to stir at room temperature for 1 hour.

    • Validation: For critical bulk disposal, check pH. If highly acidic, neutralize with dilute Sodium Bicarbonate (

      
      ).
      
  • Final Disposal: The resulting mixture (Bunte salt) is now chemically deactivated. Pour the entire mixture into the Halogenated Organic Waste container.

Part 4: Waste Stream Segregation Logic

If deactivation is not feasible (e.g., dilute reaction mixtures), adhere to this strict segregation logic to maintain compliance with EPA/RCRA standards.

Scenario A: Solid Waste (Contaminated Consumables)
  • Items: Gloves, weigh boats, paper towels.

  • Action: Double-bag in thick polyethylene bags (4 mil minimum).

  • Labeling: "Hazardous Waste - Solid Debris (Contaminated with Alkyl Halides)."

  • Destination: Solid Hazardous Waste Drum (Incineration).

Scenario B: Liquid Waste (Mother Liquors/Solvents)
  • Composition: Solvents (DCM, Ethyl Acetate) containing trace pyrazole.

  • Action: Pour into Halogenated Solvent Waste carboy.

  • Critical Check: Ensure the waste container pH is not alkaline (> pH 10). Mixing benzyl bromides with high-pH waste can cause rapid hydrolysis and heat generation.

  • Labeling: Must list "Halogenated Organics" and specifically name "1-(4-(bromomethyl)benzyl)-1H-pyrazole".

Part 5: Decision Matrix & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-(4-(bromomethyl)benzyl)-1H-pyrazole Assess Assess State & Quantity Start->Assess Solid Solid / Pure Substance Assess->Solid Solution Dilute Solution (<5%) Assess->Solution QuantityCheck Quantity > 500mg? Solid->QuantityCheck SegregateLiquid Halogenated Waste Stream (Do NOT mix with Strong Bases) Solution->SegregateLiquid Quench REQUIRED: Chemical Deactivation (Sodium Thiosulfate Protocol) QuantityCheck->Quench Yes (High Risk) Dissolve Dissolve in Compatible Solvent (Acetone/Ethanol) QuantityCheck->Dissolve No (Low Risk) Quench->SegregateLiquid Dissolve->SegregateLiquid SegregateSolid Double Bag (4 mil) Label: Toxic Solid

Figure 1: Decision matrix for the safe disposal of alkylating pyrazole derivatives. Note the critical path for large quantities requiring deactivation.

Part 6: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The lachrymatory nature will make the area uninhabitable without respiratory protection.

  • PPE: Don Full-Face Respirator with Organic Vapor cartridges.

  • Neutralizing Spray: Prepare a spray bottle with 10% Sodium Thiosulfate and 1% Sodium Bicarbonate .

  • Action: Spray the spill area liberally to quench the alkylating agent. Cover with absorbent pads.

  • Cleanup: Collect pads as Solid Hazardous Waste . Wash the area with soap and water.[1][3][5][6][7][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-(bromomethyl)benzyl)-1H-pyrazole

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) [1], you...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS: 222720-87-8) [1], you are working with a highly reactive, bifunctional molecule. The presence of the benzylic bromide moiety dictates that this compound is not only a potent alkylating agent but also a severe lachrymator and a hydrolytically unstable corrosive[2][3].

To build a fail-safe operational environment, we must first understand the molecular mechanisms driving these hazards, allowing us to select the precise Personal Protective Equipment (PPE) and engineering controls required to neutralize the risk.

I. Mechanistic Hazard Profile

The dangers of 1-(4-(bromomethyl)benzyl)-1H-pyrazole stem directly from the extreme electrophilicity of its benzylic carbon. This reactivity manifests in three primary hazard pathways:

  • Lachrymatory Action (TRPA1 Activation): Benzyl bromides are notorious tear-producing agents (lachrymators). The molecule covalently modifies cysteine residues on TRPA1 ion channels located in sensory neurons[4]. This activation triggers a massive calcium influx, initiating a signaling cascade that results in severe ocular pain, reflex tearing, and acute respiratory distress[4].

  • Cytotoxic Alkylation: The benzylic position stabilizes the transition state for

    
     nucleophilic substitution[2]. While this makes it an excellent reagent for drug development, it also means it readily alkylates biological nucleophiles—including skin proteins and DNA guanine bases—presenting severe cytotoxic and mutagenic risks[3][5].
    
  • Hydrolytic Corrosivity: In the presence of moisture (e.g., mucous membranes, sweaty skin, or ambient humidity), the compound undergoes slow hydrolysis to yield the corresponding benzyl alcohol and hydrobromic acid (HBr)[6][7]. The localized generation of HBr causes deep, severe chemical burns[3][7].

HazardMechanisms Compound 1-(4-(Bromomethyl)benzyl)-1H-pyrazole (Electrophilic Benzylic Carbon) TRPA1 TRPA1 Ion Channel (Sensory Neurons) Compound->TRPA1 Covalent Modification DNA Biological Nucleophiles (Proteins, DNA Guanine) Compound->DNA SN2 Nucleophilic Attack Moisture Moisture / H2O (Mucous Membranes) Compound->Moisture Hydrolysis Lachrymation Severe Lachrymation & Pain TRPA1->Lachrymation Calcium Influx Activation Alkylation Covalent Alkylation (Cytotoxicity / Mutagenesis) DNA->Alkylation Cellular Damage HBr Hydrobromic Acid (HBr) Release Moisture->HBr Corrosive Chemical Burns

Molecular hazard pathways of benzylic bromides detailing TRPA1 activation and alkylation.

II. Quantitative Physicochemical & Hazard Metrics

To accurately assess the exposure risk, we must look at the compound's physical data. The high lipophilicity and low polar surface area indicate that if this compound breaches your PPE, it will rapidly cross biological membranes to access intracellular targets.

PropertyValueMechanistic Implication
Molecular Weight 251.12 g/mol [1]Moderate weight; dust or aerosols can easily become airborne.
Storage Temperature 2 - 8 °C[1]Prevents thermal degradation and spontaneous, pressure-building HBr release.
TPSA 17.82 Ų[1]Low polarity ensures high solubility in organic solvents, increasing systemic absorption risk upon dermal exposure.
LogP 2.8263[1]Highly lipophilic; readily penetrates the lipid bilayers of human skin.

III. Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent alkylating lachrymators. The following matrix outlines the mandatory protective barriers and the scientific rationale behind each selection.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Indirect-vent, impact/splash-resistant chemical goggles AND a full face shield.Prevents vapor access to ocular TRPA1 receptors and protects against corrosive HBr generation from accidental splashes[4][8].
Hand Protection Double-gloving: Inner nitrile glove (for dexterity) + Outer heavy-duty butyl rubber or Silver Shield® glove.Benzyl bromides rapidly permeate standard thin nitrile. Butyl rubber provides a robust, impermeable barrier against alkylating agents[9][10].
Body Protection Flame-resistant (FR) lab coat, chemical-resistant apron, full-length pants, and closed-toe non-porous shoes.Prevents dermal alkylation and localized HBr burns from accidental bench-level spills[3][6].
Respiratory NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges (Only if handled outside a certified fume hood).Chemically neutralizes volatile electrophiles and acidic hydrolysis byproducts (HBr) before they can reach the respiratory mucosa[6][9].

IV. Operational Workflow: Safe N-Alkylation Protocol

Every protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm that the hazard has been successfully mitigated before moving to the next step.

Step 1: Preparation & Barrier Integrity Check

  • Action: Before handling the compound, inflate the outer butyl rubber gloves with nitrogen gas and submerge them in water.

  • Validation: The absence of bubbles validates the absolute integrity of the dermal barrier against micro-punctures.

Step 2: Atmosphere Control

  • Action: Purge a dry Schlenk flask with Argon or Nitrogen.

  • Rationale: Eliminating ambient moisture prevents the premature hydrolysis of the bromomethyl group into HBr and the corresponding inactive alcohol[6][7].

Step 3: Reagent Handling

  • Action: Retrieve 1-(4-(bromomethyl)benzyl)-1H-pyrazole from 2-8°C storage[1]. Allow the sealed container to reach room temperature inside a desiccator.

  • Rationale: Opening a cold container causes immediate condensation of atmospheric moisture onto the chemical, triggering hydrolytic degradation[6].

Step 4: Reaction Execution

  • Action: Dissolve your substrate and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF). Add the pyrazole reagent slowly via an air-free syringe.

Step 5: In-Situ Quenching (Critical Safety Step)

  • Action: Post-reaction, do not immediately remove the flask from the fume hood. Add a 10-fold excess of 5% aqueous sodium thiosulfate or dilute ammonia to the reaction mixture[3].

  • Validation: The complete cessation of mild exothermic activity and the disappearance of the characteristic pungent, lachrymatory odor validates that all residual electrophilic alkylating agent has been successfully destroyed via substitution into a benign thioether/amine.

ExperimentalWorkflow Setup 1. Fume Hood Setup (Inert Ar/N2 Atm) Transfer 2. Reagent Transfer (Air-Free Syringe) Setup->Transfer Reaction 3. SN2 Alkylation Reaction Transfer->Reaction Quench 4. In-Situ Quenching (Ammonia/Thiosulfate) Reaction->Quench Waste 5. Halogenated Waste Disposal Quench->Waste

Self-validating operational workflow ensuring electrophile neutralization prior to disposal.

V. Emergency Response & Spill Containment

In the event of a spill, standard solvent cleanup procedures will exacerbate the hazard. Follow this targeted protocol:

  • Evacuation: Immediately evacuate all personnel not wearing the advanced PPE matrix from the immediate area[8].

  • Dry Containment: DO NOT USE WATER. Water will rapidly hydrolyze the compound, filling the lab with highly corrosive, toxic HBr gas[6][8]. Cover the spill entirely with dry sand, dry lime, or soda ash[8][10].

  • Chemical Neutralization: Once absorbed, carefully pour a 5% sodium thiosulfate solution over the solid matrix[3]. This forces the nucleophilic substitution of the bromomethyl group, neutralizing its lachrymatory and alkylating properties.

  • Collection: Sweep the neutralized solid using non-sparking tools into a sealable, clearly labeled hazardous waste container[9].

  • Atmospheric Validation: Test the ambient air directly above the spill zone by holding pH paper moistened with distilled water. A neutral pH reading validates that no residual HBr vapors are off-gassing, confirming the area is safe for general re-entry.

VI. Disposal Protocols

Never dispose of unquenched benzylic bromides. All reaction residues, contaminated gloves, and spill cleanup materials must be treated with sodium thiosulfate prior to disposal[3]. Once quenched, segregate the resulting mixtures strictly into Halogenated Organic Waste containers, ensuring the container is kept tightly sealed and stored away from strong bases or oxidants[6][8].

VII. References

  • Benzyl Bromide Hazard Summary - NJ.gov. Available at:[Link]

  • Benzyl-Bromide Safety Data Sheet - West Liberty University. Available at:[Link]

  • Benzyl bromide SAFETY DATA SHEET - Nipissing University. Available at:[Link]

  • BENZYL BROMIDE ICSC: 1225 - International Labour Organization. Available at:[Link]

  • Benzyl bromide - Grokipedia. Available at:[Link]

  • Benzyl bromide (T3D1776) - Exposome-Explorer (IARC). Available at:[Link]

  • Forensic science deals with safety armour during warfare explosives - Forensic Science Journal. Available at:[Link]

  • NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide - NCBI. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(bromomethyl)benzyl)-1H-pyrazole
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